SNX-2112
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N4O3/c1-22(2)10-17-19(18(32)11-22)20(23(24,25)26)29-30(17)13-5-8-15(21(27)33)16(9-13)28-12-3-6-14(31)7-4-12/h5,8-9,12,14,28,31H,3-4,6-7,10-11H2,1-2H3,(H2,27,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVRYNYOPQZKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025695 | |
| Record name | 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908112-43-6, 945626-71-1 | |
| Record name | SNX-2112 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908112436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SNX-2112 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945626711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SNX-2112 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10C9P3FFOW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanism of Action of Snx 2112
Binding Affinity and Specificity to Hsp90 Isoforms
SNX-2112 demonstrates a broad but selective affinity for members of the Hsp90 family. nih.gov This pan-selective nature means it interacts with multiple Hsp90 isoforms, which are expressed in different cellular compartments and have distinct roles.
Research has shown that this compound binds to the cytosolic isoforms Hsp90α and Hsp90β, as well as the endoplasmic reticulum-resident isoform Grp94 and the mitochondrial isoform Trap-1. nih.gov It exhibits a strong, low-nanomolar affinity for the primary cytosolic isoforms, Hsp90α and Hsp90β. nih.govmedchemexpress.com The binding affinity for Grp94 and Trap-1 is comparatively lower. medchemexpress.com
Detailed binding affinity data from various studies are summarized below:
| Hsp90 Isoform | Binding Metric | Value | Reference |
|---|---|---|---|
| Hsp90α | Kd | 4 nM | medchemexpress.com |
| Hsp90β | Kd | 6 nM | medchemexpress.com |
| Hsp90α/β | Ka | 30 nM | nih.gov |
| Hsp90α | IC50 | 30 nM | medchemexpress.com |
| Hsp90β | IC50 | 30 nM | medchemexpress.com |
| Grp94 (Hsp90b1) | Kd | 484 nM | medchemexpress.com |
| Grp94 | IC50 | 4.275 μM | medchemexpress.com |
| Trap-1 | IC50 | 0.862 μM | medchemexpress.com |
The inhibitory action of this compound is achieved by targeting a highly conserved ATP-binding pocket located in the N-terminal domain of the Hsp90 protein. nih.govfrontiersin.orgfrontiersin.org X-ray crystallography has confirmed that this compound and its analogues fit securely within this pocket. nih.gov By occupying this site, this compound acts as a competitive inhibitor, directly preventing the binding of ATP, which is essential for the chaperone's function. frontiersin.orgpnas.org
This compound was developed as a synthetic alternative to natural product-based Hsp90 inhibitors like geldanamycin (B1684428) and its derivative 17-AAG. nih.gov In comparative assays, this compound has demonstrated superior or comparable potency. For instance, this compound was observed to bind to Hsp90α and Hsp90β with a significantly higher affinity than both geldanamycin and 17-AAG. nih.gov It is also more potent than 17-AAG in triggering the degradation of most Hsp90 client proteins. nih.gov
| Compound | Binding Metric | Value (Hsp90α/β) | Reference |
|---|---|---|---|
| This compound | Ka | 30 nmol/L | nih.gov |
| Geldanamycin | Ka | 88 nmol/L | nih.gov |
| 17-AAG | Ka | 1,039 nmol/L | nih.gov |
Inhibition of Hsp90 Chaperone Activity
By competitively blocking the ATP-binding site, this compound effectively neutralizes the chaperone's ability to process its client proteins.
The Hsp90 chaperone cycle is a dynamic process driven by the binding and hydrolysis of ATP. spandidos-publications.com This ATPase activity is intrinsic to Hsp90 and powers the conformational changes necessary to fold or stabilize client proteins. By occupying the N-terminal ATP pocket, this compound directly obstructs ATP binding and consequently inhibits the ATPase function of Hsp90. frontiersin.orgresearchgate.netspandidos-publications.com This disruption halts the chaperone machinery, initiating a cascade of downstream effects.
With the Hsp90 chaperone cycle arrested, its dependent "client" proteins, many of which are crucial oncogenic kinases and transcription factors, can no longer maintain their proper conformation and stability. nih.govspandidos-publications.com This leads to their ubiquitination and subsequent degradation by the proteasome. frontiersin.orgaacrjournals.org The degradation of these proteins simultaneously derails multiple signaling pathways essential for tumor cell proliferation and survival. frontiersin.orgresearchgate.net
Key Hsp90 client proteins affected by this compound include:
Kinases: HER2, Akt, Raf-1, Cdk4, Erk, IKKα, GSK-3β, JNK nih.govnih.govfrontiersin.orgspandidos-publications.com
Transcription Factors: c-fos, PU.1 nih.gov
Treatment of cancer cells with this compound results in the rapid down-regulation of these client proteins, inhibiting critical survival pathways such as the PI3K/Akt and Raf/Mek/Erk pathways. nih.govnih.gov This targeted degradation of multiple key signaling molecules is the ultimate basis of this compound's activity.
Degradation of Hsp90 Client Proteins
By disrupting Hsp90 function, this compound triggers the degradation of numerous client proteins that are pivotal for tumor growth and survival. This leads to a combinatorial inhibition of multiple oncogenic signaling pathways, ultimately resulting in cell cycle arrest and apoptosis (programmed cell death). ascopubs.orgaacrjournals.org
This compound has demonstrated potent activity in degrading HER2, a receptor tyrosine kinase that is overexpressed in various cancers, particularly breast cancer. biomolther.orgatlasgeneticsoncology.org In preclinical studies, treatment of HER2-dependent cancer cell lines with this compound resulted in a significant reduction of HER2 protein levels. nih.govresearchgate.net For instance, in BT-474 breast cancer cells, which have amplified HER2, this compound treatment led to the downregulation of HER2 expression within 3 to 6 hours, with almost complete loss of the protein by 10 hours. apexbt.com This degradation of HER2 disrupts downstream signaling pathways that promote cell proliferation and survival. nih.govresearchgate.net The IC50 value for HER2 degradation induced by this compound has been reported to be 20 nM. atlasgeneticsoncology.org Furthermore, this compound's prodrug, SNX-5422, when administered orally, is rapidly converted to this compound, which then accumulates in tumors and causes HER2 degradation for up to 24 hours after a single dose. nih.govresearchgate.net
This compound is also effective in promoting the degradation of mutant forms of the Epidermal Growth Factor Receptor (EGFR), which are often associated with resistance to EGFR-targeted therapies in non-small cell lung cancer (NSCLC). nih.govnih.gov Hsp90 plays a role in stabilizing these mutant EGFR proteins. aacrjournals.org By inhibiting Hsp90, this compound leads to the degradation of these mutated receptors. nih.govnih.gov Studies have shown that SNX-5422, the prodrug of this compound, exhibits greater activity than the older Hsp90 inhibitor 17-AAG in a xenograft model of NSCLC expressing mutant EGFR. nih.govresearchgate.net In cellular models with EGFR mutations (L858R and T790M), this compound, both alone and in combination with erlotinib (B232), effectively inhibited the signaling pathways downstream of EGFR. nih.gov
Akt, a serine/threonine kinase, is a central node in a signaling pathway that promotes cell survival and proliferation. Both the native and the active, phosphorylated form of Akt (p-Akt) are client proteins of Hsp90. researchgate.netaacrjournals.org this compound treatment leads to the degradation of total Akt and the inhibition of p-Akt. aacrjournals.orgresearchgate.netaacrjournals.org This effect has been observed across various cancer cell lines, including those from breast cancer, multiple myeloma, and papillary renal cell carcinoma. aacrjournals.orgtandfonline.comnih.gov In multiple myeloma cells, this compound was shown to suppress Akt activation, which is crucial for cell proliferation and drug resistance in this cancer type. biomolther.orgbiomolther.org Furthermore, in MET-amplified tumor cells, this compound treatment resulted in the degradation of AKT and the abrogation of the PI3K/AKT signaling pathway. ascopubs.orgaacrjournals.org
ERK, a downstream effector of the Raf-1 pathway, and its activated form, p-ERK, are also impacted by this compound, although indirectly. While ERK itself is not a direct Hsp90 client, its upstream activators, such as Raf-1, are. By causing the degradation of these upstream kinases, this compound effectively inhibits the activation of ERK. nih.gov Consequently, a reduction in the levels of p-ERK is consistently observed following this compound treatment in various cancer models. aacrjournals.orgresearchgate.netaacrjournals.orgjcancer.org In multiple myeloma cells, this compound was found to suppress the activation of ERK. biomolther.orgbiomolther.org Similarly, in MET-amplified tumor cells, this compound treatment led to the abrogation of Ras/Raf/MEK/MAPK signaling. ascopubs.orgaacrjournals.org
Interactive Data Table: Effect of this compound on Hsp90 Client Proteins
| Cell Line | Cancer Type | Protein Affected | Effect | IC50 (nM) | Source |
| AU565 | Breast Cancer | HER2 | Degradation | 10 | medchemexpress.com |
| SKBR3 | Breast Cancer | HER2 | Degradation | 6 | nih.gov |
| NCI-H1975 | NSCLC (Mutant EGFR) | p-AKT, p-ERK | Inhibition | 10-30 | aacrjournals.org |
| A375 | Melanoma | p-ERK | Degradation | 48 | nih.gov |
| A375 | Melanoma | Akt | Degradation | 163 | nih.gov |
| NCI-H929 | Multiple Myeloma | Akt | Degradation | 39 | nih.gov |
| K562 | Leukemia | Bcr-abl, Akt | Degradation | - | spandidos-publications.com |
| GTL-16 | Gastric Carcinoma | MET, HER-2, EGFR, AKT | Degradation | - | aacrjournals.org |
| MKN-45 | Gastric Carcinoma | MET, HER-2, EGFR, AKT | Degradation | - | aacrjournals.org |
| EBC-1 | Lung Cancer | MET, HER-2, EGFR, AKT | Degradation | - | aacrjournals.org |
Key Oncogenic and Signaling Proteins
IKK (Inhibitor of NF-κB Kinase) and IKKα
This compound has been shown to mediate the degradation of the Inhibitor of NF-κB Kinase alpha (IKKα), a key component of the IKK complex. tandfonline.comnih.gov The IKK complex is crucial for the activation of the NF-κB signaling pathway, which plays a significant role in promoting cell survival and proliferation in cancer cells. researchgate.netbmj.com By inducing the degradation of IKKα, this compound effectively inhibits the IKK-NF-κB pathway. tandfonline.comresearchgate.netnih.gov This inhibition was observed to require intermediate drug concentrations of ≥100 nM for significant effects on the pathway and its dependent gene, IL-8. nih.gov In some instances, higher concentrations of this compound (≥200 nM) were necessary to inhibit the IKK–NF-κB pathway. researchgate.net The degradation of IKKα disrupts the downstream signaling cascade, contributing to the anti-proliferative and apoptotic effects of this compound. nih.govresearchgate.net
Bcl-2 and Bcl-xL
The anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL) are key regulators of the mitochondrial apoptotic pathway. This compound treatment leads to the downregulation of both Bcl-2 and Bcl-xL. tandfonline.comnih.govnih.gov This reduction in anti-apoptotic proteins shifts the cellular balance towards apoptosis. patsnap.com In studies on human cervical cancer cells, this compound was found to downregulate the expression of Bcl-2 and Bcl-xL. nih.gov Similarly, in human melanoma A-375 cells, this compound treatment resulted in the downregulation of these anti-apoptotic proteins. nih.gov This effect has also been observed in tongue squamous cell carcinoma, where a combination treatment including this compound downregulated Bcl-2 levels. nih.govdovepress.com
Bax
In contrast to its effect on anti-apoptotic proteins, this compound promotes the expression of the pro-apoptotic protein Bax (Bcl-2-associated X protein). tandfonline.comnih.gov Bax plays a pivotal role in initiating apoptosis by translocating to the mitochondria and promoting the release of pro-apoptotic factors. patsnap.com Upregulation of Bax was observed in MCF-7 human breast cancer cells following treatment with this compound. tandfonline.comnih.gov Furthermore, in tongue squamous cell carcinoma cells, treatment with this compound, particularly in combination with low-intensity ultrasound, led to an increase in Bax protein levels. nih.govdovepress.com This upregulation of Bax contributes to the activation of the mitochondrial apoptotic pathway. tandfonline.com
Caspase-9
This compound induces the activation of the intrinsic apoptotic pathway, a key component of which is Caspase-9. The cleavage and subsequent activation of caspase-9 are critical steps in the apoptotic cascade. Research has demonstrated that treatment with this compound leads to the cleavage of caspase-9 in various cancer cell lines. tandfonline.comnih.govnih.goviiarjournals.orgiiarjournals.org For instance, in multiple myeloma cells, this compound triggered the cleavage of caspase-9, indicating the induction of apoptosis. ashpublications.orgnih.gov This activation of caspase-9 was also observed in human melanoma A-375 cells and MCF-7 breast cancer cells. tandfonline.comnih.govnih.gov The activation is a direct consequence of the disruption of the mitochondrial pathway, facilitated by the altered balance of Bcl-2 family proteins.
PARP (Poly (ADP-ribose) Polymerase) Cleavage
A hallmark of apoptosis is the cleavage of Poly (ADP-ribose) Polymerase (PARP) by activated caspases. This compound treatment consistently results in the cleavage of PARP, serving as a marker for cells undergoing apoptosis. tandfonline.comnih.govnih.goviiarjournals.orgiiarjournals.org This event has been documented across multiple studies and cancer cell types. In Nara-H soft tissue sarcoma cells, this compound treatment led to PARP cleavage in a dose and time-dependent manner. iiarjournals.orgiiarjournals.org Similarly, in multiple myeloma cells, this compound induced PARP cleavage, confirming its apoptotic-inducing effects. ashpublications.orgnih.gov The cleavage of PARP facilitates cellular disassembly and is a definitive indicator of apoptosis initiated by this compound. iiarjournals.org
Bcr-abl
The Bcr-abl fusion protein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). As a client protein of Hsp90, Bcr-abl's stability and function are dependent on the chaperone. nih.gov this compound has been shown to induce the degradation of the Bcr-abl protein. spandidos-publications.com This degradation removes a key driver of oncogenesis in Bcr-abl positive leukemias. Hsp90 inhibitors, in general, disrupt the association of Bcr-abl with Hsp90, leading to its proteasomal degradation. mdpi.com
GSK3 (Glycogen Synthase Kinase 3) and GSK3β
Glycogen Synthase Kinase 3 (GSK3), and specifically its isoform GSK3β, are client proteins of Hsp90 that are involved in various cellular processes, including cell proliferation and survival. spandidos-publications.comnih.gov Treatment with this compound has been found to cause the degradation of GSK3β. nih.gov In a comparative study, both this compound and a related compound, SNX-7081, led to a time-dependent reduction in the levels of GSK3 in K562 leukemia cells. spandidos-publications.com The degradation of GSK3β disrupts signaling pathways that contribute to cancer cell survival. spandidos-publications.com
Data Tables
Table 1: Effect of this compound on Key Apoptotic and Signaling Proteins
| Protein/Process | Effect of this compound | Cell Lines/Context | Reference(s) |
| IKKα | Degradation | Breast Cancer (MCF-7), Melanoma (B16) | tandfonline.comnih.gov |
| NF-κB Pathway | Inhibition | Head and Neck Squamous Cell Carcinoma | researchgate.netnih.gov |
| Bcl-2 | Downregulation | Breast Cancer (MCF-7), Melanoma (A-375), Cervical Cancer (HeLa), Tongue Squamous Cell Carcinoma | tandfonline.comnih.govnih.govnih.govnih.govdovepress.com |
| Bcl-xL | Downregulation | Breast Cancer (MCF-7), Melanoma (A-375), Cervical Cancer (HeLa) | tandfonline.comnih.govnih.govnih.gov |
| Bax | Upregulation | Breast Cancer (MCF-7), Tongue Squamous Cell Carcinoma | tandfonline.comnih.govnih.govdovepress.com |
| Caspase-9 | Cleavage/Activation | Soft Tissue Sarcoma (Nara-H), Breast Cancer (MCF-7), Melanoma (A-375), Multiple Myeloma | tandfonline.comnih.govnih.goviiarjournals.orgiiarjournals.orgashpublications.orgnih.gov |
| PARP | Cleavage | Soft Tissue Sarcoma (Nara-H), Breast Cancer (MCF-7), Melanoma (A-375), Multiple Myeloma | tandfonline.comnih.govnih.goviiarjournals.orgiiarjournals.orgashpublications.orgnih.gov |
| Bcr-abl | Degradation | Leukemia (K562) | spandidos-publications.com |
| GSK3β | Degradation | Leukemia (K562), Melanoma (B16) | spandidos-publications.comnih.gov |
CHK1 (Checkpoint Kinase 1)
Checkpoint Kinase 1 (CHK1) is a crucial protein kinase involved in DNA damage response and cell cycle checkpoint control. As a client protein of Hsp90, its stability is dependent on the chaperone's function. spandidos-publications.com Treatment with this compound leads to the time-dependent degradation of CHK1. spandidos-publications.com This degradation is a direct consequence of Hsp90 inhibition, which disrupts the cellular machinery required to maintain CHK1 in its active conformation, marking it for proteasomal degradation. spandidos-publications.comnih.gov The reduction in CHK1 levels contributes to cell cycle arrest, a common outcome of this compound treatment in cancer cells. nih.gov
| Target | Effect of this compound | Cellular Process Affected | Reference |
| CHK1 | Degradation | Cell Cycle Checkpoint Control | spandidos-publications.com |
p53 and its target gene PUMA
The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation, and its functions are often inactivated in tumor cells. frontiersin.org Research indicates that this compound treatment can lead to the increased expression and reactivation of wild-type p53. aacrjournals.orgnih.gov This elevated p53 activity, in turn, upregulates its pro-apoptotic target genes, most notably the p53 Upregulated Modulator of Apoptosis (PUMA), also known as Bcl-2-binding component 3 (BBC3). aacrjournals.orgnih.govwikipedia.org PUMA is a potent initiator of apoptosis that functions by binding to and inhibiting anti-apoptotic Bcl-2 family proteins, which leads to mitochondrial dysfunction and subsequent cell death. wikipedia.org The induction of p53 and PUMA is a key mechanism through which this compound exerts its apoptotic effects in cancer cells with functional p53. nih.govresearchgate.net In some contexts, this process is mediated by the generation of reactive oxygen species (ROS) and activation of the JNK pathway. nih.gov
| Target | Effect of this compound | Downstream Effect | Reference |
| p53 | Increased expression/Re-expression | Activation of pro-apoptotic pathways | aacrjournals.orgnih.govresearchgate.net |
| PUMA | Increased expression | Induction of apoptosis | aacrjournals.orgnih.govresearchgate.net |
MET and pMET
The MET proto-oncogene encodes a receptor tyrosine kinase that is a known client protein of Hsp90. nih.govnih.gov In many cancers, particularly those with MET amplification, this pathway is constitutively active, driving proliferation and survival. aacrjournals.orgresearchgate.net this compound induces the potent, dose-dependent degradation of the total MET protein. nih.govresearchgate.net Concurrently, it inhibits the phosphorylated, active form of MET (pMET). aacrjournals.orgresearchgate.net This degradation disrupts downstream signaling cascades, including the PI3K/AKT and Ras/Raf/MEK/MAPK pathways, leading to cell cycle arrest. nih.govnih.gov The ability of this compound to induce MET degradation makes it effective even in tumors that have developed resistance to selective MET kinase inhibitors. nih.govnih.gov
| Target | Effect of this compound | Cellular Process Affected | Reference |
| MET | Degradation | Signal Transduction, Cell Proliferation | nih.govaacrjournals.orgresearchgate.net |
| pMET | Inhibition/Degradation | Signal Transduction | aacrjournals.orgresearchgate.net |
VEGF (Vascular Endothelial Growth Factor)
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.com this compound has been shown to inhibit tumor angiogenesis. nih.govnih.gov Mechanistically, treatment with this compound leads to the inhibition of critical downstream transcriptional targets of the AKT and ERK pathways, which includes VEGF. aacrjournals.orgresearchgate.net By abrogating signaling through pathways like eNOS/Akt, this compound can block the formation of capillary-like tubes by endothelial cells, a key step in angiogenesis. nih.govnih.gov
| Target | Effect of this compound | Cellular Process Affected | Reference |
| VEGF | Inhibition of expression | Angiogenesis | aacrjournals.orgresearchgate.net |
c-Myc
The oncoprotein c-Myc is a transcription factor that regulates a vast number of genes involved in cell proliferation, growth, and metabolism. Its dysregulation is a hallmark of many cancers. purdue.edu The expression of c-Myc is controlled by upstream signaling pathways, including the AKT and ERK pathways, which are themselves dependent on Hsp90 client proteins. aacrjournals.orgresearchgate.net Treatment with this compound results in the inhibition of c-Myc expression. researchgate.netnih.gov This occurs as a downstream consequence of the degradation of Hsp90 client proteins like AKT and the subsequent shutdown of these signaling cascades. aacrjournals.orgresearchgate.netnih.gov
| Target | Effect of this compound | Cellular Process Affected | Reference |
| c-Myc | Inhibition of expression | Gene Transcription, Cell Proliferation | researchgate.netnih.gov |
| Target | Effect of this compound | Cellular Process Affected | Reference |
| BIRC5 (Survivin) | Inhibition of expression | Apoptosis, Cell Division | aacrjournals.orgresearchgate.netnih.gov |
p38 and c-Jun N-terminal kinase (JNK)
The p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) are key components of signaling pathways that respond to cellular stress and can mediate apoptosis. frontiersin.org The effect of this compound on these pathways can be complex. In some studies, this compound treatment markedly increased the phosphorylation of JNK and p38. nih.gov This activation of JNK can be a critical step in a signaling cascade involving ROS and p53, ultimately leading to apoptosis. nih.gov Conversely, other research, particularly in combination with STAT3 silencing, has shown that this compound treatment reduces the levels of phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK), which are also considered client proteins of Hsp90. frontiersin.orgnih.govresearchgate.net This suggests the role of p38 and JNK in the mechanism of this compound may be context-dependent, varying with the specific cellular background and the presence of other therapeutic agents.
| Target | Effect of this compound | Cellular Process Affected | Reference |
| p38 | Increased phosphorylation or Reduced phosphorylation levels | Stress Response, Apoptosis, Proliferation | nih.govfrontiersin.orgnih.gov |
| JNK | Increased phosphorylation or Reduced phosphorylation levels | Stress Response, Apoptosis, Proliferation | nih.govfrontiersin.orgnih.gov |
STAT3 and p-STAT3
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a variety of cancers, promoting cell proliferation, survival, and angiogenesis. mdpi.com Hsp90 is known to chaperone STAT3, and inhibition of Hsp90 can lead to the degradation of both total STAT3 and its activated, phosphorylated form (p-STAT3). frontiersin.orgnih.gov
Studies have shown that this compound treatment leads to a reduction in the expression levels of both STAT3 and p-STAT3. researchgate.netcore.ac.uk In esophageal cancer stem-like cells (ECSLCs), the combination of this compound and STAT3 silencing resulted in enhanced inhibition of cell proliferation and colony formation, as well as increased apoptosis and cell cycle arrest at the G2/M phase. frontiersin.orgnih.gov This suggests that the anti-tumor activity of this compound is at least in part mediated through the suppression of the STAT3 signaling pathway. frontiersin.org Overexpression of STAT3 has been shown to reverse the anti-proliferative and apoptotic effects of this compound, further highlighting the importance of this pathway. frontiersin.orgnih.gov
Table 1: Effect of this compound on STAT3 and p-STAT3
| Cell Line | Treatment | Effect on STAT3 | Effect on p-STAT3 | Reference |
|---|---|---|---|---|
| Esophageal Cancer Stem-like Cells (ECSLCs) | This compound | Decreased expression | Decreased expression | frontiersin.orgnih.gov |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | This compound | Decreased reporter gene activity | Decreased phosphorylation | researchgate.netcore.ac.uk |
HIF1α
Hypoxia-inducible factor 1-alpha (HIF1α) is a key transcription factor that allows tumor cells to adapt and survive in the low-oxygen (hypoxic) conditions often found in solid tumors. rsc.orgrsc.org HIF1α is a client protein of Hsp90, and its stability and function are dependent on Hsp90's chaperone activity. rsc.org
Inhibition of Hsp90 by this compound has been shown to lead to the degradation of HIF1α. rsc.orgrsc.org This disruption of the Hsp90-HIF1α pathway can enhance the efficacy of other cancer therapies. For example, in the context of photothermal and photodynamic therapy for triple-negative breast cancer, this compound-mediated inhibition of HSP90 reduced heat resistance and increased the production of reactive oxygen species (ROS) by decreasing the accumulation of HIF1α. rsc.orgrsc.org
Cyclin D1
Cyclin D1 is a crucial regulator of the cell cycle, promoting the transition from the G1 to the S phase. nih.govbiomolther.org Its overexpression is common in many cancers and contributes to uncontrolled cell proliferation. Cyclin D1 is a downstream target of several signaling pathways that are dependent on Hsp90 client proteins. nih.govbiomolther.org
Treatment with this compound leads to a significant decrease in the expression of Cyclin D1. nih.govbiomolther.org This reduction in Cyclin D1 levels is a key factor in the G2/M cell cycle arrest observed in cancer cells treated with this compound. nih.govspandidos-publications.com The degradation of upstream signaling molecules, such as Akt and Raf-1, which are Hsp90 client proteins, contributes to the downregulation of Cyclin D1. tandfonline.combiomolther.org
p70S6K and 4E-BP1
The Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Two key downstream effectors of this pathway are p70 S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). iiarjournals.orgiiarjournals.org Phosphorylation of p70S6K and 4E-BP1 by mTOR leads to the initiation of protein synthesis. iiarjournals.orgplos.org
This compound has been shown to inhibit the Akt/mTOR pathway, resulting in the dephosphorylation of both p70S6K and 4E-BP1. iiarjournals.orgresearchgate.net In Nara-H cells, this compound induced a dose- and time-dependent downregulation of phosphorylated p70S6K and 4E-BP1. iiarjournals.org This inhibition of the mTOR pathway is believed to contribute to the anti-proliferative and autophagy-inducing effects of this compound. iiarjournals.orgiiarjournals.org
E-cadherin, N-cadherin, Vimentin
Epithelial-mesenchymal transition (EMT) is a cellular process where epithelial cells lose their cell-cell adhesion and acquire a migratory, mesenchymal phenotype. oncotarget.comoncotarget.com This process is characterized by the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including N-cadherin and Vimentin. oncotarget.comnih.gov EMT is critically involved in cancer invasion and metastasis. nih.govnih.gov
This compound has been found to inhibit EMT in non-small cell lung cancer (NSCLC) cells. nih.govresearchgate.net Treatment with this compound resulted in an increase in the protein expression of E-cadherin, while the expression of N-cadherin and Vimentin was reduced. nih.govresearchgate.net These changes indicate a reversal of the EMT process, which is associated with the suppression of the Wnt/β-catenin signaling pathway. nih.govnih.gov
Table 2: Effect of this compound on EMT Markers in NSCLC Cells
| Protein | Effect of this compound Treatment | Implication | Reference |
|---|---|---|---|
| E-cadherin | Increased expression | Inhibition of EMT | nih.govresearchgate.net |
| N-cadherin | Decreased expression | Inhibition of EMT | nih.govresearchgate.net |
| Vimentin | Decreased expression | Inhibition of EMT | nih.govresearchgate.net |
Ubiquitin Proteasome Complex Pathway Involvement
The ubiquitin-proteasome system is the primary mechanism for the degradation of most intracellular proteins, including misfolded or damaged proteins. thermofisher.comcellsignal.com Proteins targeted for degradation are tagged with a chain of ubiquitin molecules, which is recognized by the 26S proteasome, a large protein complex that unfolds and degrades the tagged protein. mdpi.comwikipedia.org
As an Hsp90 inhibitor, this compound's mechanism of action is intrinsically linked to the ubiquitin-proteasome pathway. frontiersin.org By inhibiting Hsp90, this compound causes its client proteins to become misfolded and unstable. frontiersin.orgspandidos-publications.com These non-native client proteins are then recognized by the cellular quality control machinery and targeted for degradation by the ubiquitin-proteasome complex. frontiersin.org This leads to the depletion of numerous oncoproteins and signaling molecules that are crucial for cancer cell survival and proliferation. nih.gov
Cell Proliferation and Growth Inhibition
This compound demonstrates potent anti-proliferative effects across a variety of cancer cell lines. This inhibition is characterized by its dependence on both the concentration of the compound and the duration of exposure.
Research has consistently shown that this compound inhibits the growth of cancer cells in a manner that is both dose- and time-dependent. tandfonline.comspandidos-publications.comoup.comiiarjournals.org For instance, in MCF-7 human breast cancer cells, this compound was found to inhibit cell growth more potently with increasing concentrations and longer exposure times. tandfonline.comoup.com Similar dose-dependent growth inhibition has been observed in human esophageal cancer cell lines Eca-109 and EC-9706, as well as in B16 melanoma cells. researchgate.netnih.gov Studies on Nara-H cells, a soft tissue sarcoma line, also confirmed that this compound's inhibitory effect on cell proliferation is directly related to dose and time. iiarjournals.org
The potency of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀), which varies among different cancer cell types.
This compound has been consistently reported as a more potent Hsp90 inhibitor compared to the first-generation ansamycin (B12435341) antibiotic, 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG). This enhanced potency is observed across numerous hematologic and solid tumor cell lines. nih.govashpublications.org In studies on multiple myeloma (MM) cells, this compound was uniformly more potent than 17-AAG, in some cases over 100-fold more so. nih.gov Similarly, in KG-1a human acute leukemia cells, this compound demonstrated significantly lower IC₅₀ values at 24, 48, and 72 hours compared to 17-AAG. spandidos-publications.com Research on esophageal cancer stem-like cells and melanoma cells also concluded that this compound inhibits cell proliferation to a more significant degree than 17-AAG. frontiersin.org
Cell Cycle Modulation
This compound influences the progression of the cell cycle, primarily by inducing arrest at specific checkpoints. This is a key mechanism contributing to its anti-proliferative activity. The specific phase of arrest can depend on the cell type and the concentration of the compound.
A predominant effect of this compound in several cancer cell lines is the induction of cell cycle arrest at the G2/M transition. tandfonline.comoup.comspandidos-publications.com This has been demonstrated in MCF-7 breast cancer cells, where treatment with this compound leads to a significant accumulation of cells in the G2/M phase. tandfonline.comoup.com In esophageal cancer Eca-109 cells, this compound treatment resulted in a G2/M arrest in 45.8% of the cell population. spandidos-publications.com This G2/M blockage is also observed in esophageal cancer stem-like cells and other cancer cell lines, suggesting it is a common mechanism of action for this compound. frontiersin.orgspandidos-publications.com
In addition to G2/M arrest, this compound can also induce a G1 phase cell cycle arrest. nih.gov This effect has been noted in B16 melanoma cells. nih.gov In studies involving MET-amplified tumor cell lines, this compound induced a G1 arrest at lower concentrations (e.g., 50 nmol/L), while higher concentrations led to an increasing proportion of cells accumulating in the G2 phase. aacrjournals.org This suggests that the cell cycle effects of this compound can be dose-dependent. A G1 arrest was also observed in esophageal cancer cells under certain conditions, particularly when combined with other agents that altered the cellular response. spandidos-publications.comresearchgate.net
The cell cycle arrest induced by this compound is linked to its ability to modulate the expression of key regulatory proteins. The degradation of Hsp90 client proteins can lead to downstream effects on cyclins and cyclin-dependent kinases (CDKs). In MET-amplified tumor cells, this compound treatment led to a loss of cyclin D1 expression, which is consistent with the observed G1 arrest. aacrjournals.org In a study on esophageal cancer cells, the interaction of this compound with 5-fluorouracil (B62378) was found to alter the mRNA levels of several cyclin-related genes, including Cyclin D1, Chk2, and Cdk4, which correlated with a shift in the cell cycle profile. nih.govspandidos-publications.com
Apoptosis Induction
This compound, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. nih.govnih.govjcancer.org This induction occurs through the activation of multiple cellular pathways, primarily the intrinsic mitochondrial pathway and the extrinsic death receptor pathway. nih.gov The compound's ability to trigger apoptosis is a key mechanism behind its antitumor activity. iiarjournals.orgnih.gov
Mitochondrial Apoptotic Pathway Activation
The primary mechanism by which this compound induces apoptosis is through the activation of the mitochondrial, or intrinsic, pathway. nih.govoup.com This process involves the disruption of mitochondrial integrity and the subsequent release of pro-apoptotic factors into the cytoplasm. Studies have shown that treatment with this compound leads to a decrease in the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and a prelude to apoptosis. spandidos-publications.com
A critical event in the mitochondrial apoptotic pathway is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. tandfonline.comberkeley.edu While direct studies detailing the precise kinetics of cytochrome c release induced by this compound are specific to cell type and experimental conditions, the activation of downstream caspases strongly implies this event. For instance, in PC3 prostate carcinoma cells, treatment with an Hsp90 inhibitor in combination with a Wee1 inhibitor markedly increased cytoplasmic cytochrome c levels. tandfonline.com This release is a pivotal step that initiates the formation of the apoptosome and subsequent caspase activation. berkeley.edu
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the mitochondrial apoptotic pathway. This family includes both anti-apoptotic members, such as Bcl-2 and Bcl-xL, and pro-apoptotic members, like Bax. This compound has been found to modulate the expression of these proteins, shifting the balance towards apoptosis. nih.govoup.comnih.gov
Research has demonstrated that this compound treatment leads to the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.govnih.govnih.gov Concurrently, it upregulates the expression of the pro-apoptotic protein Bax. nih.govoup.comnih.gov This alteration in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization, facilitating the release of cytochrome c. In studies on esophageal cancer stem-like cells, combination therapy involving this compound resulted in a significant downregulation of Bcl-2 and an upregulation of Bax. frontiersin.orgresearchgate.net Similarly, in tongue squamous cell carcinoma cells, this compound combined with low-intensity ultrasound decreased Bcl-2 expression while increasing Bax levels. nih.govdovepress.com
| Cell Line | Treatment | Effect on Bcl-2 | Effect on Bax | Source |
|---|---|---|---|---|
| MCF-7 (Breast Cancer) | This compound | Downregulation | Upregulation | nih.govoup.com |
| A-375 (Melanoma) | This compound | Downregulation | Not Specified | nih.gov |
| HeLa (Cervical Cancer) | This compound + TRAIL | Downregulation | Not Specified | nih.gov |
| SAS (Tongue Squamous Cell Carcinoma) | This compound + Ultrasound | Downregulation | Upregulation | nih.govdovepress.com |
| Esophageal Cancer Stem-like Cells | This compound + shSTAT3 | Downregulation | Upregulation | frontiersin.orgresearchgate.net |
The activation of a cascade of cysteine-aspartic proteases, known as caspases, is a hallmark of apoptosis. This compound has been shown to induce the cleavage and activation of several key caspases. nih.govashpublications.orgresearchgate.net The activation of caspase-9 is a direct consequence of cytochrome c release and apoptosome formation, signifying the engagement of the mitochondrial pathway. spandidos-publications.comspandidos-publications.com Activated caspase-9 then proceeds to cleave and activate effector caspases, such as caspase-3. nih.gov
This compound treatment has been consistently shown to lead to the cleavage, and thus activation, of caspase-9, caspase-3, and in many cases, caspase-8. spandidos-publications.comashpublications.orgnih.gov In multiple myeloma cells, this compound triggered cleavage of caspase-8, -9, and -3. nih.gov Similarly, in human melanoma A-375 cells, this compound activated caspase-9, caspase-3, and caspase-8. nih.gov The activation of caspase-8, typically associated with the death receptor pathway, suggests a potential crosstalk between the intrinsic and extrinsic apoptotic pathways induced by this compound. nih.govspandidos-publications.com
| Cell Line / Model | Activated Caspases | Source |
|---|---|---|
| Multiple Myeloma (MM) cells | Caspase-8, -9, -3 | ashpublications.orgnih.gov |
| MCF-7 (Breast Cancer) | Caspase-9 | nih.govoup.com |
| A-375 (Melanoma) | Caspase-9, -7, -3, -8 | nih.gov |
| Eca-109 (Esophageal Cancer) | Caspase-3, -8, -9 | spandidos-publications.com |
| Nara-H (Soft Tissue Sarcoma) | Caspase-9 | iiarjournals.orgiiarjournals.org |
| HeLa (Cervical Cancer) | Caspase-3, -8 | nih.gov |
Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. Its cleavage by activated effector caspases, particularly caspase-3, is considered a definitive marker of apoptosis. iiarjournals.org The cleavage of PARP renders the enzyme inactive, preventing DNA repair and facilitating cellular disassembly. iiarjournals.org Numerous studies have confirmed that this compound treatment results in the cleavage of PARP in various cancer cell lines. nih.govashpublications.orgnih.gov This event is consistently observed alongside caspase activation, confirming the execution of the apoptotic program. nih.govspandidos-publications.comiiarjournals.org For example, in MCF-7 breast cancer cells and Nara-H soft tissue sarcoma cells, this compound induced both caspase-9 activation and subsequent PARP cleavage. nih.goviiarjournals.orgiiarjournals.org
Death Receptor-Mediated Apoptotic Pathways
In addition to the mitochondrial pathway, this compound can also engage the extrinsic, or death receptor-mediated, apoptotic pathway. nih.gov This pathway is initiated by the binding of extracellular ligands to transmembrane death receptors on the cell surface. This engagement leads to the recruitment of adaptor proteins and the activation of initiator caspase-8. spandidos-publications.comspandidos-publications.com
Evidence suggests that this compound can activate caspase-8, a key initiator of this pathway. nih.govspandidos-publications.comashpublications.org In human melanoma A-375 cells, this compound treatment led to the activation of caspase-8 alongside mitochondrial pathway components. nih.gov Furthermore, in studies on cervical cancer cells, this compound was shown to enhance the apoptotic effects of TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) by upregulating the expression of its receptor, Death Receptor 5 (DR5). nih.gova-z.lu This indicates that this compound can sensitize cells to death receptor-mediated apoptosis. The activation of caspase-8 can also lead to the cleavage of the Bcl-2 family protein Bid, creating a truncated form (tBid) that translocates to the mitochondria and amplifies the apoptotic signal, thus providing a point of crosstalk between the extrinsic and intrinsic pathways. nih.govberkeley.edu
Role of ER Stress in Apoptosis
The endoplasmic reticulum (ER) plays a crucial role in protein folding and cellular stress responses. This compound has been shown to induce apoptosis in various cancer cell lines through the modulation of ER stress pathways. nih.govnih.gov The compound's interaction with ER-related proteins and signaling cascades is a key component of its mechanism of action.
Decreased Expression of ER Chaperone Proteins (Calnexin, BiP)
This compound treatment has been observed to decrease the expression levels of essential ER chaperone proteins, namely Calnexin and immunoglobulin binding protein (BiP). nih.govresearchgate.netresearchgate.net In studies involving human hepatocellular carcinoma and cervical cancer cells, Western blot analysis revealed a reduction in both Calnexin and BiP protein levels following exposure to this compound. nih.govresearchgate.netresearchgate.net These chaperones are critical for the proper folding and quality control of proteins within the ER. mdpi.com A decrease in their expression suggests a disruption of the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. nih.gov
Inhibition of ER Stress Sensors (IRE1, PERK, ATF-6)
The unfolded protein response (UPR) is a set of signaling pathways activated by ER stress, mediated by three primary sensors: inositol-requiring gene 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF-6). oncotarget.comresearchgate.net Research indicates that this compound can inhibit all three of these ER stress sensors. nih.gov In studies on human hepatocellular carcinoma cells, this compound was found to decrease the expression of IRE1α and PERK. nih.govresearchgate.net The inhibition of these sensors disrupts the cell's ability to cope with ER stress, thereby pushing it towards an apoptotic fate. nih.gov Under normal conditions, these sensors are kept in an inactive state through their association with BiP. oncotarget.com The this compound-induced reduction in BiP levels likely contributes to the dysregulation of these UPR pathways.
Enhancement of Apoptosis by ER Stress Inducers
Interestingly, the apoptotic effects of this compound can be potentiated by the co-administration of ER stress inducers. nih.gov For instance, treatment of human hepatocellular carcinoma cells with tunicamycin, a known inducer of ER stress, strongly enhanced the apoptosis induced by this compound. nih.gov This synergistic effect suggests that the induction of ER stress is a favorable condition for this compound-mediated apoptosis. nih.gov This finding highlights the intricate relationship between Hsp90 inhibition, ER stress, and the induction of programmed cell death.
Autophagy Induction
In addition to apoptosis, this compound has been shown to induce autophagy, a cellular process involving the degradation of cellular components through lysosomes. iiarjournals.orgnih.goviiarjournals.org This process can have dual roles in cancer, either promoting cell survival or contributing to cell death.
Suppression of Mammalian Target of Rapamycin (B549165) (mTOR) Pathway
The induction of autophagy by this compound is linked to its ability to suppress the mammalian target of rapamycin (mTOR) signaling pathway. iiarjournals.orgnih.goviiarjournals.org The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a known trigger for autophagy. iiarjournals.org Studies in various cancer cell lines, including undifferentiated pleomorphic sarcoma and cervical cancer, have demonstrated that this compound inhibits the phosphorylation of mTOR and its downstream effectors, such as p70S6K and 4EBP1. researchgate.netresearchgate.netiiarjournals.org This inhibition leads to the upregulation of autophagy-related proteins like LC3-II and the Atg5-Atg12 complex, confirming the induction of autophagy. iiarjournals.org Morphological analyses have further corroborated these findings, showing an increase in autophagosomes in this compound-treated cells. iiarjournals.orgiiarjournals.org
Table 1: Effects of this compound on ER Stress and Autophagy Pathways
| Cellular Process | Key Protein/Pathway Affected | Observed Effect of this compound | Cell Line(s) |
|---|---|---|---|
| ER Stress | Calnexin | Decreased Expression | Human Hepatocellular Carcinoma, Cervical Cancer |
| BiP (Binding immunoglobulin Protein) | Decreased Expression | Human Hepatocellular Carcinoma, Cervical Cancer | |
| IRE1 (Inositol-requiring enzyme 1) | Inhibition/Decreased Expression | Human Hepatocellular Carcinoma, Cervical Cancer | |
| PERK (PKR-like endoplasmic reticulum kinase) | Inhibition/Decreased Expression | Human Hepatocellular Carcinoma, Cervical Cancer | |
| ATF-6 (Activating transcription factor 6) | Inhibition | Human Hepatocellular Carcinoma |
| Autophagy | mTOR (Mammalian Target of Rapamycin) Pathway | Suppression/Inhibition of Phosphorylation | Undifferentiated Pleomorphic Sarcoma, Cervical Cancer |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Calnexin |
| BiP (Binding immunoglobulin Protein) |
| IRE1 (Inositol-requiring enzyme 1) |
| PERK (PKR-like endoplasmic reticulum kinase) |
| ATF-6 (Activating transcription factor 6) |
| Tunicamycin |
| mTOR (Mammalian Target of Rapamycin) |
| p70S6K |
| 4EBP1 |
| LC3-II |
Impact on LC3-positive Cells
This compound has been shown to induce autophagy, a cellular process involving the degradation of cellular components. iiarjournals.org Morphological analysis of Nara-H cells, a cell line derived from a human undifferentiated pleomorphic sarcoma, revealed an increase in microtubule-associated protein 1A/1B-light chain 3 (LC3)-positive cells following treatment with this compound. iiarjournals.orgiiarjournals.org LC3 is a key marker of autophagosome formation. The conversion of the cytosolic form, LC3-I, to the autophagosome-associated form, LC3-II, is a hallmark of autophagy. nih.gov
Treatment with this compound led to an increased expression of the autophagy-related proteins LC3-II and the Atg5-Atg12 complex. iiarjournals.org Concurrently, the expression of p62/SQSTM1, a protein that is itself degraded by autophagy, was decreased in a dose- and time-dependent manner, further confirming the induction of autophagic flux. iiarjournals.org This induction of autophagy by this compound is linked to the inhibition of the Akt/mTOR signaling pathway. nih.gov
In HeLa cervical cancer cells, this compound treatment, both alone and in combination with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand), markedly upregulated the expression of LC3-II and Beclin1, another crucial protein in the initiation of autophagy. nih.gov This effect was observed to be concentration- and time-dependent. nih.gov
| Cell Line | Treatment | Observed Effect on LC3 | Reference |
| Nara-H | This compound | Increased LC3-positive cells, increased LC3-II expression | iiarjournals.orgiiarjournals.org |
| HeLa | This compound | Upregulation of LC3-II | nih.gov |
| HeLa | This compound + TRAIL | Marked upregulation of LC3-II | nih.gov |
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has been found to potently inhibit this process. researchgate.netnih.govashpublications.org
A key in vitro measure of angiogenesis is the ability of endothelial cells to form capillary-like structures, or tubes. Research has demonstrated that this compound effectively inhibits the tube formation of Human Umbilical Vein Endothelial Cells (HUVECs). researchgate.netnih.govashpublications.org When HUVECs were treated with 125 nM of this compound for 12 hours, the resulting vessels became thin and immature, indicating a significant disruption of the angiogenesis process. nih.gov This inhibitory effect on capillary-like tube formation was observed even at concentrations that did not affect the viability of the HUVECs themselves. nih.gov
The mechanism behind this compound's anti-angiogenic effects involves the disruption of key signaling pathways. Specifically, this compound has been shown to abrogate the endothelial nitric oxide synthase (eNOS)/Akt pathway, which plays a crucial role in angiogenesis. researchgate.netnih.govashpublications.org Treatment with this compound leads to a marked downregulation of both the phosphorylation and expression of eNOS and Akt in HUVECs. researchgate.net This inhibition of the eNOS/Akt pathway disrupts the signaling cascade necessary for endothelial cell proliferation, migration, and survival, ultimately leading to the inhibition of tube formation. researchgate.netnih.gov
| Cell Line | Treatment | Effect | Pathway Affected | Reference |
| HUVECs | 125 nM this compound (12 hours) | Thin and immature vessel formation | eNOS/Akt | nih.gov |
| HUVECs | This compound | Downregulation of phosphorylation and expression of eNOS and Akt | eNOS/Akt | researchgate.net |
Osteoclastogenesis Inhibition
Osteoclastogenesis, the formation of bone-resorbing osteoclasts, is a process often dysregulated in cancers that metastasize to the bone, such as multiple myeloma. This compound has demonstrated a marked ability to inhibit osteoclast formation. researchgate.netnih.govashpublications.org
The inhibitory effect of this compound on osteoclastogenesis is mediated through the downregulation of critical signaling pathways, including the extracellular signal-related kinase (ERK)/c-fos and PU.1 pathways. researchgate.netnih.govashpublications.org Western blot analysis has shown that treatment with this compound downregulates phosphorylated ERK (p-ERK) and c-fos, which are Hsp90 client proteins involved in osteoclast differentiation. nih.gov Furthermore, the expression of PU.1, a key transcription factor for osteoclastogenesis, is also downregulated by this compound. researchgate.netnih.gov This disruption of the ERK/c-fos and PU.1 pathways leads to a decrease in the total number of multinucleated, TRAP-positive osteoclasts. nih.gov
Inhibition of Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. This compound has been shown to inhibit these processes in various cancer cell types. nih.govepa.govresearchgate.net
In non-small cell lung cancer (NSCLC) cells, this compound was found to inhibit both invasion and migration. nih.gov This effect was associated with the downregulation of epithelial-mesenchymal transition (EMT) via the Wnt/β-catenin signaling pathway. nih.gov Similarly, in cervical cancer cells (HeLa and U14), this compound significantly decreased cell migration and invasion. epa.govresearchgate.net This was accompanied by the inactivation of focal adhesion kinase (FAK) and the reduced expression of several proteins involved in metastasis, including matrix metallopeptidase (MMP)-9, MMP-2, SLUG, SNAIL, β-catenin, and Vimentin. epa.govresearchgate.net The underlying mechanism in cervical cancer cells appears to be the inhibition of the Akt/mTOR signaling pathway. epa.gov Furthermore, studies in thyroid cancer have indicated that Hsp90 suppression can prevent the migration and invasion of cancer stem-like cells. frontiersin.org
| Cell Line | Effect of this compound | Associated Pathway/Mechanism | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Inhibition of invasion and migration | Downregulation of EMT via Wnt/β-catenin pathway | nih.gov |
| HeLa, U14 (Cervical Cancer) | Decreased migration and invasion | Inhibition of Akt/mTOR pathway, inactivation of FAK, reduced expression of MMP-9, MMP-2, SLUG, SNAIL, β-catenin, Vimentin | epa.govresearchgate.net |
| Thyroid Cancer Stem-like Cells | Prevention of migration and invasion | Hsp90 suppression | frontiersin.org |
Morphological Differentiation
The chemical compound this compound has been observed to induce morphological changes and differentiation in various cell types. These effects are often linked to its primary function as a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90).
In the context of cancer cell lines, this compound has been shown to induce morphological differentiation in MCF-7 breast cancer cells. nih.gov This is considered a characteristic effect of Hsp90 inhibitors, suggesting that this compound shares a similar mechanism of action with other compounds in its class, such as 17-AAG. nih.gov The observed changes in cell morphology are indicative of a shift from a proliferative to a more differentiated state.
Furthermore, this compound has a significant impact on the morphological differentiation of osteoclasts. Research has demonstrated that this compound markedly inhibits the formation of osteoclasts from peripheral blood mononuclear cells (PBMNCs) cultured with M-CSF and RANKL. nih.gov This inhibition is characterized by a decrease in the total number of multinucleated cells, a key feature of mature osteoclasts. nih.gov The underlying mechanism involves the downregulation of key signaling pathways and transcription factors essential for osteoclastogenesis, including ERK/c-fos and PU.1. nih.govmedchemexpress.com
The effects of this compound on cellular morphology are not limited to mammalian cells. Studies on the parasitic protozoan Giardia lamblia have shown that treatment with this compound leads to significant morphological defects in trophozoites. asm.org At higher concentrations, the compound causes complete lysis and death of Entamoeba histolytica trophozoites. asm.orgresearchgate.net
In non-small cell lung cancer (NSCLC) cells, this compound has been found to inhibit the epithelial-mesenchymal transition (EMT), a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties. jcancer.org This is evidenced by an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal markers N-cadherin and vimentin. jcancer.org Similarly, in human cervical cancer cells, treatment with this compound, particularly in combination with TRAIL, leads to morphological changes characteristic of apoptosis, such as cell shrinkage and the formation of apoptotic bodies. nih.gov
The tables below summarize the observed morphological effects of this compound on different cell types and the associated molecular changes.
| Cell Type | Observed Morphological Effect | Reference |
| MCF-7 (Breast Cancer) | Induction of morphologic differentiation | nih.gov |
| Osteoclasts (from PBMNCs) | Marked inhibition of osteoclast formation; decreased number of multinucleated cells | nih.gov |
| Giardia lamblia (Trophozoites) | Significant morphological defects | asm.org |
| Entamoeba histolytica (Trophozoites) | Complete lysis | asm.orgresearchgate.net |
| A549 & H520 (NSCLC) | Inhibition of epithelial-mesenchymal transition (EMT) | jcancer.org |
| HeLa (Cervical Cancer) | Cell shrinkage, apoptotic bodies (in combination with TRAIL) | nih.gov |
| Cell Type | Associated Molecular Changes | Reference |
| Osteoclasts | Down-regulation of p-ERK, c-fos, and PU.1 | nih.gov |
| A549 & H520 (NSCLC) | Increased E-cadherin; decreased N-cadherin and vimentin | jcancer.org |
Conclusion
Emergence of this compound as a Novel Synthetic Hsp90 Inhibitor
In response to the limitations of early Hsp90 inhibitors, novel synthetic compounds with distinct scaffolds were explored spandidos-publications.comnih.gov. This compound, also known as PF-04928473, emerged as a novel synthetic small molecule Hsp90 inhibitor with a 2-aminobenzamide (B116534) scaffold spandidos-publications.comontosight.aiakrivisbio.com. Its structure is unrelated to the ansamycin (B12435341) class of inhibitors like geldanamycin and 17-AAG rti.org.
This compound functions by competitively binding to the N-terminal ATP-binding site of Hsp90, thereby inhibiting its chaperone activity akrivisbio.comselleckchem.com. This inhibition leads to the ubiquitination and subsequent proteasomal degradation of Hsp90 client proteins spandidos-publications.comontosight.ai. Research has demonstrated that this compound is a potent inhibitor of Hsp90, showing comparable or even superior potency to 17-AAG in preclinical models nih.govrti.org.
Preclinical studies have investigated the pharmacodynamic and antitumor properties of this compound in various cancer models. In cell culture, this compound has shown potent antiproliferative activity against a range of cancer cell lines, including those from breast, ovarian, lung, multiple myeloma, osteosarcoma, neuroblastoma, hepatoblastoma, and lymphoma, with IC50 values typically in the nanomolar range selleckchem.commedchemexpress.com. These effects are associated with the degradation of key Hsp90 client proteins involved in cell growth and survival pathways, such as HER2, mutant epidermal growth factor receptor (EGFR), Akt, ERK, Bcr-abl, IKKα, GSK3, CHK1, and Raf-1 spandidos-publications.comnih.govselleckchem.combiomolther.org. This compound has also been shown to induce cell cycle arrest, particularly in the G1 phase, and promote apoptosis nih.govselleckchem.com.
Studies in xenograft models have further supported the antitumor activity of this compound. When administered as its orally bioavailable prodrug, SNX-5422, this compound is rapidly converted and accumulates in tumors nih.govbiomolther.orgnih.gov. This accumulation contributes to the degradation of Hsp90 client proteins and inhibition of downstream signaling pathways in tumor tissue, leading to tumor regression in HER kinase-dependent xenograft models nih.govnih.gov. This compound has also demonstrated activity in models resistant to other targeted therapies nih.govnih.gov.
Detailed structural analysis, including the determination of the complex crystal structure of Hsp90N bound to this compound, has provided insights into the molecular interactions underlying its inhibitory activity. The structure revealed that this compound is well-accommodated in the ATP-binding pocket of Hsp90, confirming its mechanism of action frontiersin.orgidrblab.net. Binding studies using techniques like isothermal titration calorimetry (ITC) have shown a strong binding affinity between this compound and Hsp90N, with a dissociation constant (Kd) in the low nanomolar range, indicating an intense binding force frontiersin.org.
The preclinical pharmacokinetic profile of this compound has also been investigated. Studies in rats have shown that this compound exhibits a two-compartment open model, with the primary elimination route being through excretion in the feces nih.gov. The binding of this compound to plasma protein was found to be concentration-dependent nih.gov.
The emergence of this compound represented an effort to develop Hsp90 inhibitors with potentially improved pharmacological properties compared to earlier natural product-derived compounds, offering a novel synthetic scaffold for targeting Hsp90 in cancer therapy nih.govrti.org.
Research Findings Summary:
Here is a summary of some preclinical findings for this compound:
| Cell Line | IC50 (nM) | Observed Effects | Source |
| BT474 | 10-50 | Down-regulation of HER2, Akt; G1 arrest, apoptosis | selleckchem.com |
| SKBR-3 | 10-50 | Inhibition of proliferation | selleckchem.com |
| SKOV-3 | 10-50 | Inhibition of proliferation | selleckchem.com |
| MDA-468 | 10-50 | Inhibition of proliferation | selleckchem.com |
| MCF-7 | 10-50 | Inhibition of proliferation, G2/M arrest, apoptosis | selleckchem.comtandfonline.com |
| H1650 | 10-50 | Inhibition of proliferation | selleckchem.com |
| K562 | Not specified | Downregulation of Bcr-abl and Akt | spandidos-publications.com |
| A-375 (melanoma) | Not specified | Apoptosis and autophagy via degradation of Hsp90 client proteins | spandidos-publications.comselleckchem.com |
| Multiple Myeloma | 19-186 | Inhibition of cell growth, induction of apoptosis, suppression of Akt and ERK | medchemexpress.combiomolther.org |
| A549 (NSCLC) | 500 | Inhibited proliferation, induced cell cycle arrest, aggravated apoptosis | frontiersin.org |
| H1299 (NSCLC) | 1140 | Inhibited proliferation, induced cell cycle arrest, aggravated apoptosis | frontiersin.org |
| H1975 (NSCLC) | 2360 | Inhibited proliferation, induced cell cycle arrest, aggravated apoptosis | frontiersin.org |
Note: IC50 values can vary depending on the specific assay and conditions used.
Binding Affinity:
| Target | Kd (nM) | Method | Source |
| Hsp90N | 14.10 ± 1.60 | Isothermal Titration Calorimetry (ITC) | frontiersin.org |
| Hsp90α | 30 | Not specified | selleckchem.com |
| Hsp90β | 30 | Not specified | selleckchem.com |
Preclinical Research and Therapeutic Applications
In Vitro Studies
In vitro research has been fundamental in characterizing the anti-neoplastic properties of SNX-2112. These studies have consistently shown its ability to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cells, often at nanomolar concentrations.
The efficacy of this compound has been evaluated against a diverse panel of human cancer cell lines, demonstrating broad activity.
This compound has demonstrated significant activity in breast cancer cell lines. In a study, it inhibited the proliferation of BT-474, SKBr-3, MCF-7, and MDA-468 cells with IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 10 to 50 nmol/L nih.gov. In MCF-7 cells, this compound was found to inhibit cell growth in a time- and dose-dependent manner, proving more potent than the traditional Hsp90 inhibitor 17-AAG nih.gov. This growth inhibition is associated with cell-cycle arrest at the G2/M phase and the induction of apoptosis nih.gov. Mechanistically, treatment with this compound leads to the degradation of key Hsp90 client proteins relevant to breast cancer, such as HER2, Akt, and Raf-1 nih.gov. In HER2-overexpressing BT-474 cells, this compound treatment resulted in the degradation of HER2 and a decline in total Akt expression, leading to the inhibition of the Akt and Erk pathways nih.govresearchgate.net.
| Cell Line | Key Findings | Observed Effects |
|---|---|---|
| MCF-7 | Inhibits cell growth in a time- and dose-dependent manner; more potent than 17-AAG nih.gov. | G2/M cell cycle arrest, apoptosis, degradation of HER2, Akt, Raf-1 nih.gov. |
| BT-474 | IC50 value between 10-50 nmol/L nih.gov. | Degradation of HER2, inhibition of Akt and Erk pathways nih.govresearchgate.net. |
| SKBr-3 | IC50 value between 10-50 nmol/L nih.gov. | Inhibition of cell proliferation nih.gov. |
| MDA-468 | IC50 value between 10-50 nmol/L nih.gov. | Inhibition of cell proliferation nih.gov. |
This compound has shown notable anti-proliferative and pro-apoptotic effects in non-small cell lung cancer (NSCLC) cell lines. It exhibited significant activity against A549, H1299, and H1975 cells, with IC50 values of 0.50 µM, 1.14 µM, and 2.36 µM, respectively nih.govnih.govfrontiersin.orgfrontiersin.org. The inhibitory effect on cell viability increased with the duration of treatment nih.govfrontiersin.orgfrontiersin.org. In A549 and H520 cells, this compound was found to suppress proliferation, invasion, and migration while promoting apoptosis jcancer.org. The mechanism in these cells involves the downregulation of the Wnt/β-catenin signaling pathway jcancer.org. Further studies confirmed that the anti-cancer activity of this compound in NSCLC is achieved by inhibiting cell viability, inducing cell cycle arrest, and aggravating cell apoptosis nih.govnih.govfrontiersin.orgfrontiersin.org.
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 0.50 nih.govnih.govfrontiersin.orgfrontiersin.org |
| H1299 | 1.14 nih.govnih.govfrontiersin.orgfrontiersin.org |
| H1975 | 2.36 nih.govnih.govfrontiersin.orgfrontiersin.org |
| H520 | Data indicates suppression of proliferation and promotion of apoptosis, specific IC50 not provided in the source jcancer.org. |
This compound is particularly potent against multiple myeloma (MM) cell lines, including those resistant to conventional therapies. It effectively inhibits the growth of MM.1S, U266, INA-6, RPMI8226, OPM1, OPM2, MM.1R, and Dox40 cells nih.govnih.gov. The cytotoxicity of this compound in MM cells is mediated by apoptosis, involving the cleavage of caspases-8, -9, -3, and poly (ADP-ribose) polymerase (PARP) nih.govnih.gov. Furthermore, this compound abrogates signaling through the Akt and ERK pathways, which are critical for MM cell proliferation and survival nih.govnih.gov. The compound also overcomes the growth-stimulatory effects of cytokines like IL-6 and IGF-1 nih.govnih.gov.
| Cell Line | IC50 Value (nM) |
|---|---|
| MM.1S | 52 nih.gov |
| U266 | 55 nih.gov |
| INA-6 | 19 nih.gov |
| RPMI8226 | 186 nih.gov |
| OPM1 | 89 nih.gov |
| OPM2 | 67 nih.gov |
| MM.1R | 93 nih.gov |
| Dox40 | 53 nih.gov |
Beyond multiple myeloma, this compound has shown potent activity against other hematologic malignancies. A significant finding is its effectiveness in the multidrug-resistant human chronic myeloid leukemia (CML) cell line, K562/ADR nih.gov. In these cells, this compound exhibits dose- and time-dependent inhibitory activities, inducing both apoptosis and secondary necrosis nih.gov. The treatment also leads to cell cycle arrest at the G1 and G2 phases nih.gov. The anti-cancer effect in K562/ADR cells is linked to the suppression of the Akt/NF-κB signaling pathway and the disruption of mitochondria-dependent apoptotic pathways nih.gov.
The potential of this compound has also been explored in esophageal cancer cell lines. Studies have shown that this compound inhibits the growth of Eca-109 and EC-9706 cells in a dose-dependent manner researchgate.net. The IC50 value for this compound in Eca-109 cells was determined to be 0.12 µM, and in EC-9706 cells, it was 0.13 µM researchgate.net. Research on esophageal cancer stem-like cells (ECSLCs) derived from the Eca-109 cell line demonstrated that this compound could inhibit their proliferation and reduce their colony formation capacity nih.govnih.govfrontiersin.org. This suggests that this compound may target the key subpopulation of cells responsible for tumor recurrence and metastasis nih.govnih.govfrontiersin.org. The mechanism of action in esophageal cancer cells involves the regulation of proteins such as ERCC1, EGFR, and p53 geneticsmr.org.
| Cell Line | IC50 Value (µM) |
|---|---|
| Eca-109 | 0.12 researchgate.net |
| TE-1 | Data indicates sensitivity to 5-FU, specific this compound IC50 not provided in the source researchgate.net. |
| EC-9706 | 0.13 researchgate.net |
Sensitivity to this compound across Cancer Types and Subtypes
This compound has demonstrated potent antiproliferative activity across a broad panel of cancer cell lines derived from both solid and hematologic tumors. Its efficacy is consistently observed in the low nanomolar range, often proving significantly more potent (10 to 500-fold) than the first-generation Hsp90 inhibitor, 17-AAG, particularly in hematological cancer cell lines.
The compound's effectiveness stems from its ability to bind selectively to the N-terminal ATP-binding site of Hsp90, leading to the degradation of a wide array of oncogenic client proteins. This includes key drivers of cancer progression such as HER2, EGFR, Akt, Raf, and IKK. aacrjournals.org The degradation of these proteins disrupts multiple signaling pathways—including the PI3K/Akt/mTOR and Raf/MEK/ERK pathways—that are critical for the growth and survival of cancer cells. Consequently, this compound induces cell cycle arrest, typically at the G1 or G2/M phase, and triggers apoptosis. The sensitivity to this compound is observed in diverse cancer types, including breast cancer, lung cancer, melanoma, leukemia, multiple myeloma, and renal cancer, among others. mdpi.commedchemexpress.com
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, illustrating its broad-spectrum activity.
| Cancer Type | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| Breast Cancer | BT474 | 37 | |
| Breast Cancer | MCF-7 | ~1000 | mdpi.com |
| Breast Cancer | SKBR-3 | 10-50 | |
| Melanoma | A375 | ~1000 | mdpi.com |
| Melanoma | B16 | 160 (at 48h) | |
| Leukemia | K562 | ~1000 | mdpi.com |
| Multiple Myeloma | MM.1S | 52 (at 48h) | |
| Multiple Myeloma | U266 | 55 (at 48h) | |
| Multiple Myeloma | RPMI8226 | 186 (at 48h) | |
| Ovarian Cancer | SKOV-3 | 10-50 | |
| Lung Cancer | A549 | ~1000 | mdpi.com |
| Laryngeal Cancer | Hep-2 | ~1000 | mdpi.com |
| Liver Cancer | HepG2 | ~1000 | mdpi.com |
| Cervical Cancer | HeLa | ~1000 | mdpi.com |
| Colon Cancer | SW-620 | ~1000 | mdpi.com |
| Tongue Squamous Cell Carcinoma | SAS | 1152 (at 48h) | caymanchem.com |
| Tongue Squamous Cell Carcinoma | SCC-9 | 982 (at 48h) | caymanchem.com |
| Tongue Squamous Cell Carcinoma | SCC-25 | 856 (at 48h) | caymanchem.com |
| Papillary Renal Cell Carcinoma | UOK345 (MET mutant) | 52.5 - 105 | medchemexpress.com |
| Papillary Renal Cell Carcinoma | UOK342 (MET gain) | 52.5 - 105 | medchemexpress.com |
Overcoming Growth Advantages Conferred by Microenvironment Factors (e.g., IL-6, IGF-1, Bone Marrow Stromal Cells)
Preclinical studies have demonstrated the ability of this compound to counteract the pro-growth and survival signals that cancer cells receive from their microenvironment. In multiple myeloma, for instance, the bone marrow microenvironment provides a supportive niche that promotes tumor progression and drug resistance. Cytokines such as Interleukin-6 (IL-6) and Insulin-like growth factor-1 (IGF-1) are key components of this supportive milieu, stimulating cancer cell proliferation. Research has shown that this compound can effectively inhibit the growth of multiple myeloma cells, even in the presence of these exogenous cytokines. nih.govashpublications.orgselleckchem.com
Specifically, this compound has been found to overcome the growth advantages conferred by both IL-6 and IGF-1. nih.govashpublications.orgselleckchem.comnih.gov This is achieved through the inhibition of critical downstream signaling pathways, including the Akt and extracellular signal-related kinase (ERK) pathways, which are activated by these cytokines. nih.govnih.gov
Furthermore, direct contact with bone marrow stromal cells (BMSCs) is another mechanism by which multiple myeloma cells gain a survival and growth advantage. Studies have shown that this compound can inhibit the growth of multiple myeloma cells even when they are co-cultured with BMSCs, indicating that it can disrupt this protective interaction. nih.govashpublications.orgselleckchem.com While this compound inhibits the growth of the cancer cells in this co-culture, it does not significantly affect the viability of the bone marrow stromal cells themselves. nih.gov
| Microenvironment Factor | Effect on Cancer Cells | Effect of this compound |
|---|---|---|
| Interleukin-6 (IL-6) | Promotes cell growth | Overcomes growth advantage nih.govashpublications.orgselleckchem.comnih.gov |
| Insulin-like growth factor-1 (IGF-1) | Promotes cell growth | Overcomes growth advantage nih.govashpublications.orgselleckchem.comnih.gov |
| Bone Marrow Stromal Cells (BMSCs) | Confers growth and survival advantages | Inhibits cancer cell growth in co-culture nih.govashpublications.orgselleckchem.com |
In Vivo Studies
The antitumor activity of this compound has been evaluated in various murine xenograft models, where human cancer cells are implanted into immunodeficient mice. In a xenograft model of HER2-dependent breast cancer, daily oral administration of SNX-5542, a prodrug of this compound, resulted in the regression of established tumors. nih.govresearchgate.net Similarly, in a non-small cell lung cancer xenograft model expressing mutant EGFR, SNX-5542 demonstrated greater activity in inhibiting tumor growth compared to the Hsp90 inhibitor 17-AAG. nih.gov
In a multiple myeloma xenograft model, SNX-5422, another prodrug of this compound, significantly reduced tumor growth compared to the control group. nih.gov Studies in esophageal cancer stem-like cell xenografts also showed that this compound inhibited tumor growth. frontiersin.org Furthermore, in MET-amplified tumor xenografts, the prodrug SNX-5542 displayed significant antitumor efficacy. aacrjournals.org
| Cancer Type | Xenograft Model | Observed Effect of this compound/Prodrug |
|---|---|---|
| HER2-dependent Breast Cancer | BT-474 | Regression of established tumors nih.govresearchgate.net |
| Non-Small Cell Lung Cancer | H1650 (mutant EGFR) | Greater tumor growth inhibition than 17-AAG nih.gov |
| Multiple Myeloma | MM.1S | Significant reduction in tumor growth nih.gov |
| Esophageal Cancer | Esophageal cancer stem-like cells | Inhibition of tumor growth frontiersin.org |
| MET-amplified Gastric Carcinoma | GTL-16 | Significant inhibition of tumor growth aacrjournals.org |
| MET-amplified Lung Cancer | EBC-1 | Significant inhibition of tumor growth aacrjournals.org |
In addition to inhibiting tumor growth, treatment with this compound's prodrug has been shown to prolong the survival of mice in xenograft models. In a murine xenograft model of human multiple myeloma, administration of SNX-5422 not only inhibited the growth of MM.1S tumor cells but also led to a significant extension of host survival. nih.govashpublications.orgnih.gov
Pharmacokinetic studies in tumor-bearing mice have revealed a favorable biodistribution profile for this compound. Following oral administration of its water-soluble prodrug, SNX-5542, the compound is rapidly converted to the active form, this compound. nih.govresearchgate.net Mass spectrometry analysis of homogenized tissues demonstrated a preferential accumulation of this compound in tumor tissues compared to normal tissues, particularly at 24 and 48 hours post-administration. nih.gov
For example, at the 24-hour time point, there was a greater than 10-fold excess of this compound found in tumor tissue (approximately 5 μmol/L) compared to the levels detected in the lung, small intestine, liver, skin, uterus, and kidney. nih.gov The concentrations of the drug in muscle, brain, and heart were negligible at these time points. nih.gov This preferential accumulation in the tumor is a desirable characteristic, as it can enhance the therapeutic efficacy while potentially minimizing off-target effects in normal tissues.
The in vivo antitumor activity of this compound is associated with clear evidence of target engagement and downstream pathway modulation within the tumor tissue. Following a single oral dose of the prodrug SNX-5542 to tumor-bearing mice, a greater inhibition of the Erk and Akt pathways was observed in tumor tissue compared to normal tissues. nih.gov
In a HER2-dependent breast cancer xenograft model, a single dose of SNX-5542 was sufficient to induce the degradation of the Hsp90 client protein HER2 and inhibit its downstream signaling for up to 24 hours. nih.govresearchgate.net In a multiple myeloma xenograft model, immunohistochemical analysis of tumors from mice treated with SNX-5422 confirmed a significant inhibition of phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt), consistent with the in vitro findings. nih.gov These pharmacodynamic markers confirm that this compound effectively inhibits Hsp90 and its downstream signaling pathways in vivo, correlating with its observed antitumor effects.
Xenograft Models in Murine Systems
Combination Therapy Strategies for this compound
The preclinical evaluation of this compound has extensively explored its potential in combination with other therapeutic agents to enhance anti-cancer efficacy and overcome resistance. These investigations have revealed both synergistic and antagonistic interactions, providing a crucial framework for guiding future clinical applications.
Synergistic Effects with other Anti-cancer Agents
This compound has demonstrated the ability to work in concert with a variety of anti-cancer agents, leading to enhanced therapeutic outcomes in preclinical models of different cancers. This synergy often arises from the compound's ability to target multiple oncogenic pathways simultaneously and to sensitize cancer cells to the effects of other therapies.
Preclinical studies have indicated that this compound exhibits augmented anti-tumor activity when used in combination with the proteasome inhibitor bortezomib (B1684674) and the monoclonal antibody rituximab (B1143277), particularly in the context of rituximab-resistant Non-Hodgkin's Lymphoma. aku.edu This combination has shown potent anti-proliferative effects. aku.edu
In both rituximab-sensitive (Raji) and rituximab-resistant (Raji 2R and Raji 4RH) cell lines, the addition of this compound to bortezomib and rituximab resulted in a significant reduction in cell proliferation. aku.edu For instance, in parental Raji cell lines, the combination demonstrated a more potent anti-proliferative effect compared to rituximab alone. aku.edu A similar significant anti-proliferative effect was observed in rituximab-resistant cell lines when treated with the three-drug combination. aku.edu The underlying rationale for this synergy is supported by preclinical data suggesting that bortezomib and rituximab have additive cytotoxic activity. nih.gov
| Cell Line | Treatment | Observed Effect |
|---|---|---|
| Raji (Rituximab-Sensitive) | This compound + Bortezomib + Rituximab | Potent anti-proliferative effects observed. |
| Raji 2R and Raji 4RH (Rituximab-Resistant) | This compound + Bortezomib + Rituximab | Significant antiproliferative effects demonstrated. |
In preclinical models of non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) mutations, including those resistant to EGFR inhibitors, this compound has shown synergistic effects when combined with erlotinib (B232). This combination has been found to inhibit crucial signaling pathways involved in cell survival and proliferation.
A study investigating this combination in cellular models with wild-type or mutant EGFR (L858R and T790M mutations) found that this compound, both alone and in combination with erlotinib, effectively inhibited the activation of key downstream signaling molecules such as pAKT(473) and pSTAT3(705) following EGF stimulation. The combination also potently inhibited pERK1/2 and pS6. Furthermore, this compound was shown to reduce EGF cross-talk and activation of the c-Met receptor by inducing its degradation. In in-vivo xenograft models using NCI-H1975 cells, which harbor an erlotinib-resistant EGFR mutation, the combination of SNX-5422 (an orally bioavailable prodrug of this compound) and erlotinib led to prolonged animal survival at reduced concentrations of each compound compared to when they were used as single agents.
| Model System | Key Findings |
|---|---|
| Cellular Models (Wild-type or mutant EGFR) | Inhibition of pAKT(473), pSTAT3(705), pERK1/2, and pS6 activation. |
| Cellular Models | Degradation of c-Met receptor, reducing EGF cross-talk. |
| NCI-H1975 Xenograft Models (Erlotinib-Resistant) | Prolonged animal survival with combination therapy at reduced compound concentrations. |
This compound has demonstrated synergistic anti-cancer effects when combined with the conventional chemotherapy agents cisplatin (B142131) and paclitaxel (B517696) in preclinical studies. In pediatric cancer cell lines, the concurrent administration of this compound and cisplatin resulted in synergistic inhibition of cell growth. d-nb.info
Further investigations in head and neck squamous cell carcinoma (HNSCC) cell lines have elucidated that the nature of this synergy can be dependent on the TP53 mutational status of the cancer cells. In HNSCC cell lines with wild-type TP53 (UMSCC-1 and UMSCC-9), this compound showed enhanced activity when combined with paclitaxel. Conversely, in HNSCC cell lines with mutant TP53 (UMSCC-38 and UMSCC-46), this compound exhibited enhanced activity in combination with cisplatin.
| Cell Line | TP53 Status | Combination | Observed Effect |
|---|---|---|---|
| UMSCC-1 | Wild-type | This compound + Paclitaxel | Enhanced anti-proliferative activity. |
| UMSCC-9 | Wild-type | This compound + Paclitaxel | Enhanced anti-proliferative activity. |
| UMSCC-38 | Mutant | This compound + Cisplatin | Enhanced anti-proliferative activity. |
| UMSCC-46 | Mutant | This compound + Cisplatin | Enhanced anti-proliferative activity. |
The therapeutic efficacy of this compound can be significantly enhanced by the application of low-intensity ultrasound. A preclinical study in a mouse xenograft model of tongue squamous cell carcinoma demonstrated that the combination of low-intensity ultrasound and this compound led to a significant inhibition of tumor growth and prolonged survival of the mice. haematologica.org
The proposed mechanism for this synergistic effect is that the sonoporation induced by the ultrasound increases the delivery of this compound into the cancer cells. haematologica.org This enhanced intracellular concentration of the drug, in turn, leads to increased production of reactive oxygen species (ROS), which then triggers apoptosis through the endoplasmic reticulum stress (ERS)-associated signaling pathway. haematologica.org This combination strategy offers the potential to increase the efficiency of the chemotherapy and possibly reduce the required dosage of this compound, thereby minimizing potential side effects. haematologica.org
| Finding | Description |
|---|---|
| Enhanced Drug Delivery | Ultrasound-induced sonoporation increases the uptake of this compound by cancer cells. haematologica.org |
| Increased ROS Production | The combination leads to enhanced generation of reactive oxygen species within the tumor cells. haematologica.org |
| Apoptosis Induction | Triggers the endoplasmic reticulum stress (ERS)-associated apoptosis signaling pathway. haematologica.org |
| In Vivo Efficacy | Significantly inhibited tumor growth and prolonged survival in a mouse xenograft model of tongue squamous cell carcinoma. haematologica.org |
Antagonistic Effects with 5-Fluorouracil (B62378) (5-FU)
In contrast to the synergistic interactions observed with several anti-cancer agents, preclinical studies have revealed an antagonistic effect when this compound is combined with 5-fluorouracil (5-FU) in esophageal cancer cells. haematologica.org This finding highlights the importance of carefully selecting combination partners for this compound.
A study investigating this combination in Eca-109 esophageal cancer cells found that the addition of 5-FU to this compound treatment led to a decrease in the number of cells in the G2/M phase of the cell cycle compared to treatment with this compound alone. haematologica.org Furthermore, 5-FU was found to attenuate the apoptosis induced by this compound. haematologica.org This was evidenced by a decrease in the cleavage of poly(ADP-ribose) polymerase (PARP) and the inactivation of caspases-3, -8, and -9. haematologica.org
Mechanistically, 5-FU was shown to suppress the this compound-induced decrease in mitochondrial membrane potential. haematologica.orgnih.gov Moreover, 5-FU partially restored the levels of several Hsp90 client proteins that were downregulated by this compound, including Akt, p-Akt, inhibitor of κB kinase (IKK)α, extracellular signal-regulated kinase (ERK)1/2, and glycogen synthase kinase (GSK)-3β. haematologica.orgnih.gov These findings suggest that 5-FU counteracts the therapeutic effects of this compound in esophageal cancer cells by interfering with key cellular processes such as cell cycle progression, apoptosis, and the degradation of Hsp90 client proteins. haematologica.orgnih.gov
| Cellular Process | Effect of this compound + 5-FU Combination |
|---|---|
| Cell Cycle | Decreased number of cells in G2/M phase compared to this compound alone. haematologica.org |
| Apoptosis | Attenuated this compound-induced apoptosis, with decreased PARP cleavage and caspase inactivation. haematologica.org |
| Mitochondrial Membrane Potential | Suppressed the decrease in mitochondrial membrane potential induced by this compound. haematologica.orgnih.gov |
| Hsp90 Client Proteins | Partially recovered the levels of Akt, p-Akt, IKKα, ERK1/2, and GSK-3β that were downregulated by this compound. haematologica.orgnih.gov |
Combination with Genetic Modifications (e.g., STAT3 silencing)
The therapeutic potential of the Hsp90 inhibitor this compound can be significantly enhanced when combined with genetic modifications, particularly the silencing of the Signal Transducer and Activator of Transcription 3 (STAT3) gene. Research in esophageal cancer stem-like cells (ECSLCs), which are implicated in tumor proliferation, chemotherapy resistance, and relapse, demonstrates a synergistic effect between this compound and STAT3 knockdown (shSTAT3) frontiersin.orgresearchgate.net.
Studies have shown that STAT3 is overexpressed in clinical esophageal cancer tissues compared to adjacent normal tissues frontiersin.org. The combination of this compound with shSTAT3 has been found to inhibit the proliferation of ECSLCs both in vitro and in vivo frontiersin.org. This combined treatment leads to several key anti-cancer effects:
Induced Apoptosis: The combination therapy significantly increases programmed cell death in ECSLCs frontiersin.orgresearchgate.net.
Cell Cycle Arrest: It causes cell cycle arrest at the G2/M phase, preventing cell division frontiersin.orgresearchgate.net.
Reduced Clonogenicity: The treatment attenuates the ability of ECSLCs to form colonies, indicating a reduction in their self-renewal capacity frontiersin.org.
Inhibition of Hsp90 Client Proteins: The phosphorylation of Hsp90 client proteins involved in proliferation pathways, such as p38, JNK, and ERK, is reduced frontiersin.org.
Decreased Tumorigenicity: In animal models, the combination of this compound and shSTAT3 effectively inhibits the growth of tumors derived from ECSLCs frontiersin.orgresearchgate.net.
Conversely, the deliberate overexpression of STAT3 was shown to reverse the anti-proliferative and apoptotic effects of this compound on these cancer stem-like cells frontiersin.org. These findings underscore the importance of the STAT3 pathway in the mechanism of action of this compound and suggest that a combination strategy targeting both Hsp90 and STAT3 could be a potent therapeutic approach for esophageal cancer frontiersin.orgresearchgate.net.
Table 1: Effects of this compound in Combination with STAT3 Silencing (shSTAT3) on Esophageal Cancer Stem-Like Cells (ECSLCs)
| Endpoint | Observation | Reference |
|---|---|---|
| Cell Viability | Decreased | frontiersin.org |
| Apoptosis | Significantly Induced | frontiersin.orgresearchgate.net |
| Cell Cycle | Arrest at G2/M Phase | frontiersin.orgresearchgate.net |
| Colony Formation | Reduced | frontiersin.org |
| In Vivo Tumor Growth | Inhibited | frontiersin.orgresearchgate.net |
| STAT3 Overexpression | Reversed this compound Effects | frontiersin.org |
Addressing Drug Resistance Mechanisms
A significant challenge in cancer therapy is the development of multidrug resistance (MDR). This compound has been investigated for its potential to overcome these resistance mechanisms.
This compound has demonstrated significant efficacy against cancer cells that have developed resistance to conventional chemotherapeutic agents. In studies using the multidrug-resistant human chronic myeloid leukemia cell line K562/ADR, this compound exhibited potent inhibitory activities in a dose- and time-dependent manner nih.gov.
The compound induces apoptosis in these resistant cells through the suppression of the Akt and NF-κB signaling pathways, which are crucial for cell survival nih.gov. The mechanism of apoptosis is primarily mediated by the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases-3, -8, and -9, leading to the cleavage of PARP nih.gov. Furthermore, this compound treatment leads to the degradation of Hsp90 client proteins such as Bcr-abl and Akt in K562 cells spandidos-publications.com. These results highlight a potential molecular basis for using this compound as a therapeutic agent for leukemias that have become resistant to multiple drugs nih.gov.
Table 2: Activity of this compound in Multidrug Resistant K562/ADR Cells
| Mechanism | Effect of this compound | Reference |
|---|---|---|
| Cell Growth | Dose- and time-dependent inhibition | nih.gov |
| Apoptosis Induction | Mediated by mitochondrial pathway | nih.gov |
| Signaling Pathways | Suppression of Akt/NF-κB | nih.gov |
| Caspase Activation | Activation of caspase-3, -8, and -9 | nih.gov |
| Chaperone Proteins | Inhibition of Grp78, Grp94, and Trap1 | nih.gov |
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-known ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of drugs from cells and thereby conferring multidrug resistance. Research indicates that this compound can counteract this mechanism.
In multidrug-resistant K562/ADR cells, treatment with this compound was shown to inhibit the expression of P-glycoprotein nih.gov. Similarly, in esophageal cancer stem-like cells, the combination of this compound and STAT3 silencing reduced the expression of ABCB1 frontiersin.org. However, the interaction with P-gp is complex. Other studies have found that this compound stimulates P-gp ATPase activity, suggesting it is a substrate for this efflux pump nih.gov. This P-gp-mediated efflux has been identified as a limiting factor for the intestinal absorption and oral bioavailability of this compound in preclinical rat models nih.gov. Co-administration with P-gp inhibitors like cyclosporine was found to significantly enhance the systemic exposure of this compound, highlighting the clinical relevance of this interaction nih.gov.
The metabolism of certain anticancer drugs can influence their efficacy and toxicity. For instance, the first-generation Hsp90 inhibitor 17-AAG, an ansamycin (B12435341) antibiotic with a benzoquinone moiety, requires bioreduction by NAD(P)H:quinone oxidoreductase 1 (NQO1) to be converted to a more potent form nih.gov. This dependency means that the efficacy of 17-AAG can be compromised in tumors with loss or mutation of the NQO1 gene nih.gov.
This compound was developed as a synthetic, orally bioavailable Hsp90 inhibitor that lacks the quinone structure of the ansamycins nih.gov. This structural difference is significant because it suggests that the activity of this compound is not dependent on NQO1 metabolism. This independence from the NQO1 pathway represents a potential advantage over first-generation inhibitors, as this compound may be effective in a broader range of tumors, including those that have low NQO1 expression and are resistant to drugs like 17-AAG nih.gov.
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | PF-04928473 |
| 17-allylamino-17-demethoxygeldanamycin (B10781263) | 17-AAG |
| Cyclosporine |
Pharmacological and Toxicological Considerations
Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies of SNX-2112 have been conducted to understand its absorption, distribution, metabolism, and excretion in animal models, primarily rats. nih.gov this compound is the active metabolite of the orally bioavailable prodrug SNX-5542 (PF-04929113), which is rapidly converted to this compound in vivo. nih.govcaymanchem.comaacrjournals.org
Tissue Distribution
Studies in mice bearing tumor xenografts after oral administration of the prodrug SNX-5542 showed that this compound preferentially accumulates in tumor tissues relative to normal tissues. nih.govcaymanchem.comresearchgate.net Following intravenous injection in Sprague-Dawley rats, the tissue distribution of this compound was investigated. nih.gov Data on specific tissue concentrations over time provide insights into the distribution patterns, indicating varying levels of the compound across different organs. researchgate.net
Excretion Profiles (Urinary, Fecal, Biliary)
Excretion studies in Sprague-Dawley rats following a single intravenous injection of this compound demonstrated that the major elimination route was through excretion in the feces. nih.gov Within 72 hours, approximately 0.13% ± 0.09% of this compound was excreted via urine and 3.62% ± 0.77% via feces. nih.gov Biliary excretion accounted for 2.59% ± 0.67% of the dose up to 24 hours after intravenous administration. nih.gov
Plasma Protein Binding
The binding rate of this compound with plasma protein has been found to be concentration-dependent. nih.govresearchgate.net This characteristic influences the free fraction of the drug available to exert pharmacological effects and undergo elimination.
Clearance Pathways
Metabolism is highlighted as the predominant pathway for this compound clearance. nih.govtandfonline.com Analysis of rat plasma, urine, and feces revealed that metabolic pathways, including reduction, a structurally unknown pathway (M2), and mono-oxidation, were responsible for a significant percentage of this compound clearance from rats. nih.govtandfonline.com Specifically, reduction accounted for 0.8% ± 0.3%, the M2 pathway for 18.3% ± 9.1%, and mono-oxidation for 39.4% ± 6.1% of the clearance in rats. nih.govtandfonline.com
Metabolism of this compound
Understanding the metabolic fate of this compound is crucial for assessing its disposition and potential for drug interactions. Studies have investigated the metabolic pathways of this compound in both rats and humans. nih.govtandfonline.com
Metabolite Identification using UPLC-QTOF/MS
Metabolite identification of this compound has been performed using ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS). nih.govtandfonline.comtandfonline.comnih.gov This analytical method allows for the separation and identification of this compound and its metabolites in biological samples. tandfonline.comnih.gov
Analysis of rat plasma, urine, and feces using UPLC-QTOF/MS revealed a total of eight metabolites. nih.govtandfonline.comtandfonline.com These included one reductive metabolite (M1), one structurally unknown metabolite (M2), and six mono-oxidative metabolites (M3-1, M3-2, M3-3, M3-4, M3-5, and M3-6). nih.govtandfonline.comtandfonline.com
In vitro metabolism studies using human liver and intestine microsomes showed that this compound is subjected to the same types of metabolism observed in rats. nih.govtandfonline.comtandfonline.com Reaction phenotyping studies identified the specific cytochrome P450 (CYP) enzymes mainly responsible for this compound metabolism, including CYP3A4, CYP3A5, CYP2D6, and CYP1A1. nih.govtandfonline.com
Metabolites Identified in Rat Biological Samples
| Metabolite | Type of Metabolism | Percentage of Clearance (Rats) nih.govtandfonline.com |
| M1 | Reductive | 0.8% ± 0.3% |
| M2 | Structurally Unknown | 18.3% ± 9.1% |
| M3-1 | Mono-oxidative | |
| M3-2 | Mono-oxidative | |
| M3-3 | Mono-oxidative | |
| M3-4 | Mono-oxidative | |
| M3-5 | Mono-oxidative | |
| M3-6 | Mono-oxidative | 39.4% ± 6.1% (Total for Mono-oxidation) |
This table summarizes the metabolites identified and their contribution to this compound clearance in rats based on the described metabolic pathways.
In Vitro Human Metabolism: Primary CYP Enzymes Involved
| CYP Enzyme | Role in this compound Metabolism nih.govtandfonline.com |
| CYP3A4 | Primarily responsible |
| CYP3A5 | Primarily responsible |
| CYP2D6 | Primarily responsible |
| CYP1A1 | Primarily responsible |
These findings highlight the importance of cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, CYP2D6, and CYP1A1, in the metabolic clearance of this compound in humans. nih.govtandfonline.com
In Vitro Metabolism Studies (Liver and Intestine Microsomes, CYP Enzymes)
In vitro metabolism studies of this compound have been conducted using human liver and intestine microsomes to understand its metabolic fate. nih.govresearchgate.net These studies revealed that this compound undergoes metabolism in both liver and intestine microsomes. nih.govresearchgate.net Microsomes, derived from the endoplasmic reticulum, are a rich source of drug-metabolizing enzymes, including cytochrome P450 (CYP) enzymes and some phase II enzymes like uridine (B1682114) glucuronide transferases (UGTs). thermofisher.com
Major Metabolic Pathways (Reduction, Mono-oxidation)
Analysis of this compound metabolism has identified reduction and mono-oxidation as major metabolic pathways. nih.govresearchgate.net Studies in rats in vivo and humans in vitro have shown the presence of several metabolites, including one reductive metabolite and multiple mono-oxidative metabolites. nih.govresearchgate.net In rat studies, these pathways were found to be significant contributors to this compound clearance. nih.govresearchgate.net
Involved Cytochrome P450 Enzymes (CYP3A4, 3A5, 2D6, 1A1)
Reaction phenotyping studies using recombinant human cytochrome P450 (CYP) enzymes have identified the specific isoforms primarily responsible for this compound metabolism. nih.govresearchgate.net CYP3A4, CYP3A5, CYP2D6, and CYP1A1 were found to be mainly involved in the metabolism of this compound. nih.govresearchgate.net
Prodrug Formulation: SNX-5422
To improve the oral bioavailability of this compound, a prodrug formulation, SNX-5422 (also known as PF-04929113), was developed. ncats.ioaacrjournals.orgcancer.govaacrjournals.orgrsc.orgresearchgate.netnih.gov SNX-5422 is an orally bioavailable synthetic prodrug of this compound. ncats.ioaacrjournals.orgcancer.govrsc.orgresearchgate.netnih.govnih.govnih.gov
Oral Bioavailability and Conversion to this compound
Upon administration, SNX-5422 is rapidly converted to its active form, this compound, in the body. drugbank.comncats.ioaacrjournals.orgcancer.govaacrjournals.orgrsc.orgnih.govnih.govnih.gov This conversion is consistent and rapid, leading to this compound being the predominant species observed in plasma after oral dosing of SNX-5422 in animal models. aacrjournals.org The oral administration of SNX-5422 has been shown to result in rapid absorption and conversion to this compound, with peak concentrations of this compound typically observed within a few hours. nih.govnih.gov Studies in rats and dogs have indicated that the oral administration of SNX-5422 provides improved bioavailability of this compound compared to administering this compound directly. aacrjournals.orgrsc.org For instance, the bioavailability of this compound following oral administration of SNX-5422 was reported as 56% in rats and 65% in dogs. aacrjournals.org
Favorable Pharmacodynamic Profile
SNX-5422, as a prodrug of this compound, exhibits a favorable pharmacodynamic profile due to the activity of its active metabolite. drugbank.comresearchgate.net this compound is a potent inhibitor of Hsp90 across a broad spectrum of human cancer cell lines. drugbank.comaacrjournals.org Inhibition of Hsp90 by this compound leads to the degradation of key Hsp90 client proteins involved in oncogenic signaling pathways, such as HER2, AKT, and ERK. drugbank.comncats.ioapexbt.comnih.govselleckchem.comcancer.govnih.govmedchemexpress.com This results in the inhibition of tumor cell proliferation and can induce apoptosis. ncats.ioapexbt.comselleckchem.comcancer.govakrivisbio.com Pharmacodynamic studies have confirmed the inhibition of Hsp90 and demonstrated a correlation between pharmacokinetic parameters of this compound and the induction of Hsp70, a marker of Hsp90 inhibition. aacrjournals.orgnih.govnih.govaacrjournals.orgresearchgate.net
Identified Toxicities and Safety Profile
Clinical studies investigating SNX-5422 have provided insights into its safety profile and identified certain toxicities. While generally well-tolerated in some studies with mostly low-grade adverse events like diarrhea, nausea, vomiting, fatigue, abdominal pain, and anorexia, dose-limiting toxicities were also observed, including diarrhea and non-septic arthritis. aacrjournals.orgnih.govnih.govscilit.comasco.org Importantly, the development of SNX-5422 was discontinued (B1498344) due to ocular toxicity observed in animal models and reported in a separate Phase I study, including irreversible retinal damage in animals. aacrjournals.orgresearchgate.netscilit.com Although clinically significant drug-related ocular toxicity was not seen in all studies, the findings from animal models and one clinical study led to the discontinuation of its development. aacrjournals.orgresearchgate.netscilit.com
Ocular Toxicity in Clinical Trials
During the clinical development of this compound (administered as its prodrug SNX-5422), ocular toxicity emerged as a significant concern, leading to the discontinuation of its further development ncats.ioscilit.comspandidos-publications.comnih.govnih.gov. Ocular toxicity was observed in both animal models and in phase I clinical studies scilit.comspandidos-publications.comnih.gov.
In one phase I dose-escalation study of SNX-5422 in patients with advanced solid tumors or lymphoma, while no clinically significant drug-related ocular toxicity was initially reported in that specific study, the development was discontinued due to ocular toxicity seen in animal models and a separate phase I study scilit.comnih.gov. Another report on two phase I dose escalation studies of oral SNX-5422 mentioned reversible Grade 1 blurry vision and Grade 1-2 blurry vision/vision darkening in some patients asco.org. One patient treated at a higher dose level who was subsequently dose-reduced due to diarrhea complained of blurry vision and was found to have bilateral cataracts nih.gov.
The identification of ocular toxicity in phase I studies was a key factor in halting the progression of this compound into later-stage clinical trials ncats.iospandidos-publications.comnih.gov.
Strategies for Toxicity Mitigation (e.g., combination therapies, dose optimization)
While the development of this compound was discontinued due to toxicity, particularly ocular toxicity, research has explored strategies to potentially mitigate the toxic effects of Hsp90 inhibitors or to enhance their efficacy at lower, potentially less toxic doses.
One strategy involves the use of combination therapies. Pre-clinical studies have investigated the effects of this compound in combination with other therapeutic agents in various cancer models. For instance, in rituximab-resistant non-Hodgkin's lymphoma cell lines, this compound demonstrated significant antiproliferative effects when combined with bortezomib (B1684674) and rituximab (B1143277), suggesting potential additive anti-tumor activity ashpublications.org. Another study in tongue squamous cell carcinoma found that low-intensity ultrasound enhanced the antitumor effect of low-dose this compound, increasing its absorption by cells and enhancing apoptosis, which could potentially allow for lower therapeutic doses to reduce toxicity nih.gov.
However, not all combinations have shown synergistic or additive effects. A study examining the combination of this compound with 5-fluorouracil (B62378) (5-FU) in esophageal cancer cells demonstrated an antagonistic effect, highlighting the complexity of combining Hsp90 inhibitors with other chemotherapy drugs spandidos-publications.com.
Another approach to mitigating toxicity involves dose optimization. The phase I studies of SNX-5422 aimed to determine the maximum tolerated dose (MTD) and evaluate different dosing schedules (daily vs. every-other-day) to identify a schedule with a better benefit-risk profile ascopubs.orgasco.org. Results from these studies indicated that an every-other-day dosing schedule was associated with a lower incidence of treatment-related adverse events compared to a daily schedule, and an MTD was determined for each schedule asco.org. This suggests that optimizing the dosing schedule could be a strategy to manage toxicity.
Furthermore, the development of alternative Hsp90 inhibitors with improved safety profiles, while maintaining the 2-aminobenzamide (B116534) scaffold of this compound, has been explored as a method to address the limitations posed by this compound's toxicity spandidos-publications.com. For example, SNX-7081, a closely related analogue, was investigated as a potential alternative with potentially lower cytotoxicity in normal cells compared to this compound spandidos-publications.com.
Translational Research and Clinical Development
Status in Clinical Trials
SNX-2112, primarily delivered via its prodrug SNX-5422, has been evaluated in Phase 1 and Phase 2 clinical trials for refractory hematologic and solid tumor malignancies nih.govatlasgeneticsoncology.orgnih.govspandidos-publications.comadooq.commedkoo.comtandfonline.comdrugbank.comapexbt.com. Several Phase 1 studies of SNX-5422 were recruiting participants in refractory hematologic and solid tumor malignancies nih.govatlasgeneticsoncology.org. A Phase 1 dose-escalation study of SNX-5422 reported that the compound was tested to treat solid tumor cancer and lymphomas atlasgeneticsoncology.org. Some clinical trials involving SNX-5422 have been withdrawn or terminated, including a Phase 1 study in chronic lymphocytic leukemia (CLL) with a mutation in Bruton's Tyrosine Kinase (BTK) (NCT02914327) and a Phase 2 study in TP53 null cancers (NCT02612285) mycancergenome.orgmycancergenome.org.
Potential Clinical Applications in Specific Malignancies
Preclinical and clinical investigations have explored the therapeutic potential of this compound in several specific cancer types.
In breast cancer, this compound has demonstrated potent antiproliferative activity in various cell lines nih.govatlasgeneticsoncology.orgaacrjournals.orgapexbt.comrti.org. Studies have shown that this compound can induce the degradation of key Hsp90 client proteins relevant to breast cancer, such as HER2, Akt, and Raf-1 nih.govaacrjournals.orgtandfonline.comapexbt.com. This degradation leads to the inhibition of downstream signaling pathways like Akt and ERK, which are critical for tumor cell proliferation and survival nih.govaacrjournals.orgtandfonline.com. In HER2-overexpressing breast cancer cells, this compound induced G2/M cell cycle arrest and apoptosis tandfonline.comdrugbank.com. The sensitivity of breast cancer cell lines to this compound in vitro did not correlate with the level of HER2 expression, suggesting its activity extends beyond HER2 amplification, although it potently down-regulated HER2 expression in HER2-amplified cells nih.govatlasgeneticsoncology.org.
This compound has shown potent activity against multiple myeloma (MM) and other hematologic tumor cell lines, often exhibiting greater potency than the traditional Hsp90 inhibitor 17-AAG nih.govresearchgate.netbiorxiv.orgresearchgate.netmedchemexpress.com. It induces cytotoxicity in both drug-sensitive and drug-resistant MM cell lines and in primary patient MM cells nih.gov. The mechanism involves the inhibition of Akt and ERK pathways nih.govresearchgate.netbiorxiv.orgresearchgate.net. Preclinical studies indicate that this compound can inhibit tumor cell growth, angiogenesis, and osteoclastogenesis in the bone marrow microenvironment, suggesting a role in targeting the tumor and its supportive niche nih.govresearchgate.netresearchgate.net. In a xenograft murine model, this compound, delivered as SNX-5422, inhibited MM cell growth and prolonged survival researchgate.net. In Non-Hodgkin's lymphoma, preclinical research demonstrated that this compound, in combination with bortezomib (B1684674) and rituximab (B1143277), exerted augmented anti-tumor activity, particularly in rituximab-resistant cell lines ashpublications.org.
In head and neck squamous cell carcinomas (HNSCC), preclinical studies with this compound have shown inhibition of proliferation, induction of G2/M cell cycle block, and enhanced cytotoxicity nih.govsemanticscholar.org. This compound demonstrated combinatorial activity with paclitaxel (B517696) and cisplatin (B142131) in HNSCC cell lines nih.govspandidos-publications.com. It modulates key nodes within the dysregulated signaling network in HNSCC, including decreasing expression or phosphorylation of EGFR, c-MET, AKT, ERK1/2, and STAT3 nih.gov. These effects contribute to its impact on the malignant phenotype of HNSCC nih.gov.
Research in papillary renal cell carcinoma (PRCC) has identified HSP90 inhibitors, including this compound, as displaying notable anti-tumor activity against PRCC cell lines, particularly those with MET alterations nih.govlarvol.comresearchgate.net. This compound significantly inhibited cellular proliferation, induced G2/M cell cycle arrest, and led to apoptosis in PRCC lines overexpressing MET nih.govresearchgate.net. Unlike some tyrosine kinase inhibitors targeting MET, this compound inhibited both MET and its downstream mediators, such as AKT and ERK1/2 nih.govresearchgate.net. Treatment with this compound exhibited potent and dose-dependent growth inhibition in evaluated PRCC cell lines in vitro nih.gov.
This compound has shown potential as a treatment for non-small cell lung cancer (NSCLC) aacrjournals.orgresearchgate.netaacrjournals.orgspandidos-publications.comapexbt.comrti.org. Preclinical testing with this compound and its prodrug SNX-5422 demonstrated potent effects on cancer cell proliferation and degradation of key Hsp90 client proteins aacrjournals.orgresearchgate.netaacrjournals.orgapexbt.com. This compound, delivered orally as SNX-5422, exhibited potent effects as a single agent and in combination with erlotinib (B232) in xenograft models, including those with mutant EGFR aacrjournals.orgresearchgate.netaacrjournals.org. Cellular experiments indicated that this compound reduces signaling through the AKT, ERK, and STAT3 signaling cascades in NSCLC cells aacrjournals.org. These results suggest that Hsp90 inhibition with this compound may be a promising therapeutic strategy for NSCLC, particularly in cases dependent on Hsp90 clients or resistant to EGFR kinase inhibitors aacrjournals.orgresearchgate.netaacrjournals.org.
Here is a summary of preclinical findings for this compound in various cancer models:
| Cancer Type | Key Findings | Relevant Pathways/Proteins Targeted |
| Breast Cancer | Inhibits proliferation, induces G2/M arrest and apoptosis. More potent than 17-AAG in some cell lines. | HER2, Akt, Raf-1, ERK |
| Multiple Myeloma & Hematologic Cancers | Potently induces cytotoxicity, inhibits growth, angiogenesis, and osteoclastogenesis. More potent than 17-AAG. Augmented activity with bortezomib and rituximab in NHL. | Akt, ERK, eNOS, c-fos, PU.1 |
| Head and Neck Squamous Cell Carcinomas | Inhibits proliferation, induces G2/M block, enhances chemosensitivity and radiosensitivity. Combinatorial activity with paclitaxel and cisplatin. | EGFR, c-MET, AKT, ERK1/2, STAT3, NF-κB, AP-1, TP53 |
| Papillary Renal Cell Carcinoma | Potent growth inhibition, induces G2/M arrest and apoptosis in MET-altered lines. | MET, AKT, ERK1/2 |
| Non-Small Cell Lung Cancer | Potent effects on proliferation, degrades Hsp90 clients. Activity as single agent and with erlotinib in xenografts. | AKT, ERK, STAT3, c-MET, EGFR |
Soft Tissue Sarcomas
Research suggests that this compound may have potential as a treatment for soft tissue sarcomas. iiarjournals.orgiiarjournals.org Studies investigating the activity of this compound in undifferentiated pleomorphic sarcoma (UPS) cell lines, such as Nara-H cells, have shown that this compound effectively inhibits cell growth in a dose and time-dependent manner. iiarjournals.orgiiarjournals.org
Detailed research findings in Nara-H cells indicate that this compound induces apoptosis and autophagy. iiarjournals.orgiiarjournals.org This is associated with the inhibition of key signaling pathways, including the mammalian target of rapamycin (B549165) (mTOR) and mitogen-activated protein kinase (MAPK) pathways. iiarjournals.orgiiarjournals.org Western blot analysis revealed that this compound inhibited mTOR phosphorylation and suppressed the MAPK signaling pathway. iiarjournals.orgiiarjournals.org Morphological analysis further confirmed the induction of autophagy and apoptosis. iiarjournals.orgiiarjournals.org These data support the potential development of this compound for treating human soft tissue sarcomas. iiarjournals.orgiiarjournals.org
Esophageal Cancer
This compound has been investigated as a potential molecular targeted therapeutic drug against esophageal cancer (EC). geneticsmr.orgresearchgate.net Studies have explored its effects on esophageal squamous cell cancer (ESCC) cells. geneticsmr.org this compound treatment has been shown to inhibit the proliferation of EC cells. geneticsmr.orgnih.gov
Research has also examined the effect of this compound in combination with 5-fluorouracil (B62378) (5-FU), a commonly used chemotherapy drug in esophageal cancer. spandidos-publications.comnih.gov Unexpectedly, studies using tetrazolium assays in esophageal cancer cell lines like Eca-109 revealed that the combination of this compound with 5-FU exhibited an antagonistic effect on cell viability. spandidos-publications.comnih.gov Flow cytometry showed that the combination significantly decreased the number of G2/M phase cells compared to this compound treatment alone in Eca-109 cells, potentially related to altered mRNA levels of cyclin-related genes. spandidos-publications.comnih.gov Furthermore, 5-FU attenuated this compound-induced apoptosis and partly recovered the expression of certain Hsp90 client proteins that were downregulated by this compound. spandidos-publications.comnih.gov These findings suggest that caution is required when considering the combined clinical application of this compound and 5-FU in esophageal cancer. spandidos-publications.comnih.gov
Table 1: Effect of this compound and 5-FU on Esophageal Cancer Cells
| Treatment Combination | Effect on Cell Viability | Effect on G2/M Cell Population (Eca-109 cells) | Effect on Apoptosis | Effect on Hsp90 Client Proteins |
| This compound alone | Inhibition | Decrease | Induction | Downregulation |
| This compound + 5-FU | Antagonistic Effect | Greatly Decreased compared to this compound alone | Attenuated this compound-induced apoptosis | Partly recovered downregulation by this compound |
Biomarkers for Response and Resistance
The activity of this compound, as an Hsp90 inhibitor, is closely linked to its effects on Hsp90 client proteins and related signaling pathways, which can serve as potential biomarkers for response and resistance.
Hsp90 Client Protein Degradation as a Marker
Hsp90 plays a crucial role in the folding and stabilization of numerous client proteins, many of which are involved in oncogenic signaling pathways. frontiersin.orgapexbt.com Inhibition of Hsp90 by compounds like this compound leads to the degradation of these client proteins. frontiersin.orgnih.gov This degradation can be monitored as a pharmacodynamic marker of Hsp90 inhibition. nih.gov
Studies have shown that this compound induces the degradation of various Hsp90 client proteins, including HER2, mutant epidermal growth factor receptor (EGFR), Akt, and cyclin D1. ncats.ioapexbt.comnih.govresearchgate.net In HER2-overexpressing breast cancer cells, this compound treatment resulted in the downregulation of HER2 expression and consequent inhibition of downstream pathways like Akt and extracellular signal-regulated kinase (Erk). ncats.ioapexbt.comnih.gov The kinetics and potency of client protein degradation induced by this compound have been shown to be similar to those of other Hsp90 inhibitors like 17-AAG. nih.gov Monitoring the degradation of specific Hsp90 client proteins in tumor tissue or surrogate tissues could potentially serve as a biomarker for assessing the effectiveness of this compound treatment. nih.gov
STAT3 Expression
Signal transducer and activator of transcription 3 (STAT3) is a signaling protein that is a client of Hsp90 and plays a role in the growth and survival of cancer stem cells. frontiersin.orgresearchgate.net Research in esophageal cancer stem-like cells (ECSLCs) has explored the association between this compound and STAT3 signaling. frontiersin.orgresearchgate.net
Studies have demonstrated that STAT3 and phosphorylated STAT3 (p-STAT3) are overexpressed in clinical esophageal cancer tissue compared to adjacent normal tissue. frontiersin.orgresearchgate.net this compound has been shown to inhibit cancer cell proliferation and reduce the colony formation capacity of ECSLCs, an effect that was enhanced by silencing STAT3 (shSTAT3). frontiersin.orgresearchgate.net The combination of this compound and shSTAT3 significantly induced apoptosis and cell cycle arrest in ECSLCs. frontiersin.orgresearchgate.net Furthermore, STAT3 overexpression was found to eliminate the apoptotic and antiproliferative effects of this compound on ECSLCs, suggesting that the combination treatment suppresses ECSLC proliferation through the STAT3 pathway. frontiersin.orgresearchgate.net These findings indicate that STAT3 expression and activation could potentially serve as a biomarker for predicting response to this compound, particularly in the context of combination therapies targeting STAT3. frontiersin.orgresearchgate.net this compound has also been shown to inhibit STAT3-specific reporter genes in head and neck squamous cell carcinoma cells. researchgate.netnih.gov
ERCC1, EGFR, and p53 Expression
Excision repair cross-complementing 1 (ERCC1), epidermal growth factor receptor (EGFR), and p53 are proteins that have been investigated in relation to this compound activity, particularly in esophageal cancer. geneticsmr.orgnih.gov
Studies examining the effect of this compound on esophageal cancer cells have investigated its impact on the expression of ERCC1, EGFR, and p53. geneticsmr.orgnih.gov In EC-9706 cells treated with this compound, a significant increase in ERCC1 expression and a decrease in p53 and EGFR expression were observed. geneticsmr.orgnih.gov This suggests that this compound influences the expression levels of these proteins in esophageal cancer cells. geneticsmr.orgnih.gov While ERCC1 and p53 expression levels have been suggested as potential markers for the TNM stage of EC, their specific role as predictive biomarkers for this compound response requires further elucidation. nih.gov However, the regulation of ERCC1, EGFR, and p53 expression by this compound highlights their potential involvement in the mechanism of action of this Hsp90 inhibitor in esophageal cancer. geneticsmr.orgnih.gov this compound has also been shown to decrease EGFR expression or phosphorylation in head and neck squamous cell carcinoma cells. nih.gov
ATP-binding cassette (ABC) Transporters (ABCB1, ABCG2)
ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), are efflux pumps that can contribute to multidrug resistance in cancer by transporting various drugs out of cells. mdpi.comscispace.comfrontiersin.org
Future Directions in Clinical Strategy
The future clinical application of Hsp90 inhibitors like this compound hinges on refining treatment approaches to maximize efficacy while minimizing limitations observed in early development. This involves a multi-faceted strategy encompassing the optimization of administration schedules, the strategic combination with other therapeutic agents, and the design of novel compounds.
Optimizing Dosing Regimens
Optimizing the dosing regimen for Hsp90 inhibitors is considered essential for fully realizing their therapeutic potential. spandidos-publications.com This involves determining the most effective route, dose, and schedule to achieve a favorable therapeutic index. spandidos-publications.com Research into SNX-5422, a prodrug of this compound, in Phase 1 dose escalation studies explored different administration schedules. These studies indicated that an every-other-day (QOD) schedule demonstrated a superior benefit-risk profile compared to daily (QD) dosing. Consequently, a QOD schedule was selected for further clinical evaluation of SNX-5422.
Furthermore, strategies to optimize the therapeutic dosage of this compound aim to achieve effective therapy with a minimal dose to reduce potential toxicity. One approach being investigated is the combination of this compound with other modalities, such as low-intensity ultrasound, which has shown promise in enhancing the antitumorigenic effect of lower doses of this compound in preclinical models. This suggests that physical methods could potentially improve intracellular delivery and efficacy, allowing for lower systemic exposure.
Rational Design of Combination Therapies
The rational design of combination therapies involving this compound or its analogs is a key area of translational research aimed at enhancing therapeutic outcomes and potentially overcoming resistance mechanisms. Given that Hsp90 client proteins are involved in numerous signaling pathways critical for cancer cell survival and proliferation, combining Hsp90 inhibition with agents targeting complementary pathways holds significant promise.
Preclinical studies have explored various combinations. For instance, in esophageal cancer stem-like cells, the suppression of these cells by this compound was enhanced by silencing STAT3, a signaling pathway frequently implicated in cancer stem cell maintenance and proliferation. This combination led to increased apoptosis and cell cycle arrest, along with reduced levels of proliferation pathway proteins that are also Hsp90 client proteins, such as p38, JNK, and ERK.
Another strategy involves combining Hsp90 inhibitors with conventional chemotherapies. Research with SNX-7081, an analog of this compound, has shown synergy with fludarabine (B1672870) in chronic lymphocytic leukemia cells, particularly in those with lesions in the TP53 pathway, suggesting a potential strategy for overcoming drug resistance in this context. chemicalbook.com Additionally, derivatives of this compound, such as Wh-4, are being investigated in combination with other targeted agents like sorafenib (B1663141) in liver cancer models, reflecting the ongoing effort to find effective drug combinations. The use of low-intensity ultrasound in combination with this compound to enhance its antitumor effect at lower concentrations in tongue squamous cell carcinoma models further exemplifies the exploration of novel combinatorial approaches.
Development of Next-Generation Hsp90 Inhibitors (e.g., SNX-7081)
The development of next-generation Hsp90 inhibitors is driven by the need for compounds with improved pharmacological properties, enhanced efficacy, and potentially reduced off-target effects compared to earlier inhibitors. researchgate.net SNX-7081 is an example of a next-generation Hsp90 inhibitor that was developed as an analog of this compound, based on the 2-aminobenzamide (B116534) scaffold. researchgate.netchemicalbook.com
Comparative studies between SNX-7081 and this compound have provided insights into the structural modifications that can influence Hsp90 binding affinity and cellular effects. SNX-7081 differs from this compound in its side chain, featuring an indole (B1671886) instead of an indazole, and includes a methyl substituent in the indole ring. researchgate.net Molecular docking experiments suggest that SNX-7081 exhibits a higher binding affinity for Hsp90 than this compound. researchgate.netchemicalbook.com
Preclinical evaluations comparing the two compounds in various human cancer cell lines have indicated that SNX-7081 can exhibit more potent effects on cell apoptosis and is more active in downregulating Hsp90 client proteins in a majority of tested cell lines compared to this compound. researchgate.netchemicalbook.com This suggests that SNX-7081 may offer advantages in terms of potency against Hsp90 chaperone function. The development of SNX-7081 and other analogs reflects the ongoing efforts to optimize the Hsp90 inhibitor class to overcome limitations observed in the clinical development of compounds like this compound, such as ocular toxicity that led to its discontinuation. researchgate.nettargetmol.cnchemicalbook.com
Beyond optimizing intracellular Hsp90 inhibition, future directions also include the rational design of modified inhibitors that can target extracellular Hsp90 or disrupt its interactions with extracellular clients like fibronectin, without significantly impacting intracellular Hsp90 activity or stimulating the heat shock response. This represents an evolving aspect of Hsp90 inhibitor development, exploring the multifaceted roles of Hsp90 in the tumor microenvironment.
Comparison of this compound and SNX-7081 Preclinical Data
| Feature | This compound | SNX-7081 | Source |
| Scaffold | 2-aminobenzamide | 2-aminobenzamide | researchgate.netchemicalbook.com |
| Side Chain | Indazole | Indole | researchgate.net |
| Hsp90 Binding Affinity | Lower (e.g., Scoring value -30.94 kcal/mol in docking) | Higher (e.g., Scoring value -33.53 kcal/mol in docking) | researchgate.netchemicalbook.com |
| Potency on Apoptosis | Potent in various cancer cells | More potent in a majority of tested cancer cells | researchgate.netchemicalbook.com |
| Client Protein Downregulation | Active | More active in downregulating client proteins | researchgate.netchemicalbook.com |
Advanced Research Methodologies and Computational Approaches
Proteome Mining for Compound Discovery
The discovery of SNX-2112 is linked to the application of proteome mining, a chemoproteomic platform designed to screen a wide range of enzymes and receptors against drug-like molecules to identify novel chemical starting points for drug discovery programs. rsc.orgrti.org Specifically, this compound's scaffold was identified by screening the purine-binding proteome for non-quinone- and nonpurine-containing structures that selectively bind to Hsp90. nih.gov
This process involved using a purine-based affinity resin to capture purine-binding proteins from cell lysates. rti.orgnih.gov Compounds that displaced Hsp90 family members from this resin were identified, and the eluted proteins were sequenced using mass spectrometry. rti.orgnih.gov This methodology allowed for the identification of a new class of Hsp90 inhibitors, the 2-aminobenzamides, structurally distinct from previously known scaffolds. rti.org this compound was identified through this approach as a compound that selectively binds to the ATP pocket of Hsp90 family members, including Hsp90α, Hsp90β, Grp94, and Trap-1, with low nanomolar affinity. nih.gov
Computational Modeling and Simulation
Computational modeling and simulation techniques have played a significant role in the research surrounding this compound, aiding in understanding its interactions, optimizing related compounds, and predicting its behavior within biological systems.
Computational Models for Lead Optimization
Computational models have been developed to guide optimization strategies for this compound analogs. These models leverage available structural information, such as X-ray crystal structures of the Hsp90 N-terminal ATP binding domain with bound ligands. rsc.org By analyzing the interactions and conformations observed in these structures, computational models can help predict how modifications to the this compound scaffold might affect binding affinity and other relevant properties, facilitating the design of improved derivatives. frontiersin.orgnih.gov
Molecular Docking Experiments
Molecular docking experiments have been widely used to investigate the binding affinity and interaction modes of this compound with its target, Hsp90. These experiments computationally simulate the binding of this compound to the ATP-binding pocket of Hsp90. spandidos-publications.comspandidos-publications.com Using software like MOE (Molecular Operating Environment), researchers have docked this compound into the ATP site of Hsp90 (often utilizing crystal structures from the Protein Data Bank, e.g., PDB code 3R92) to determine potential binding poses and estimate binding affinities based on scoring values. spandidos-publications.comspandidos-publications.com A lower scoring value typically suggests more favorable binding. spandidos-publications.comspandidos-publications.com
Molecular docking has shown that this compound interacts with specific residues in the Hsp90 binding pocket. spandidos-publications.com These studies are crucial for understanding the molecular basis of this compound's inhibitory activity and for guiding the design of new derivatives with potentially improved binding characteristics. frontiersin.orgnih.gov
Complex Crystal Structure Determination (e.g., Hsp90N-SNX-2112)
The determination of the complex crystal structure of Hsp90N-SNX-2112 has provided invaluable insights into the precise binding mode and molecular interactions between this compound and the N-terminal domain of Hsp90. A high-resolution complex crystal structure of Hsp90N-SNX-2112 was successfully determined by X-ray diffraction with a resolution limit of 2.14 Å (PDB ID 6LTK). frontiersin.orgnih.govnih.govidrblab.net
This structure revealed that this compound is well accommodated within the ATP-binding pocket of Hsp90N. frontiersin.orgnih.govnih.gov Detailed analysis of the molecular interactions in the complex crystal structure has been used to understand how this compound disables the molecular chaperone activity of Hsp90. frontiersin.orgnih.govnih.gov This structural information is fundamental for structure-based drug design and the rational optimization of this compound and its derivatives. frontiersin.orgnih.gov
Physiologically Based Pharmacokinetic (PBPK) Modeling
Physiologically Based Pharmacokinetic (PBPK) modeling has been applied to study the disposition of this compound, particularly in the context of different formulations like nanocrystals. nih.govnih.govsemanticscholar.org PBPK models are computational frameworks that simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug within a biological system based on physiological and anatomical parameters. mdpi.com
For this compound, a nonparticulate PBPK model has been constructed to describe its disposition in rats. nih.govsemanticscholar.org This whole-body model typically includes compartments representing various organs such as the heart, liver, spleen, lung, kidney, and intestine, with other tissues lumped into a remainder compartment. nih.govsemanticscholar.org PBPK modeling helps in evaluating the drug's disposition and understanding factors influencing its pharmacokinetic behavior in vivo. nih.govnih.govsemanticscholar.org
Data Table: Tissue/Plasma Partition Coefficients (Kp) for this compound in Rats (Experimental) semanticscholar.org
| Tissue | Kp (AUCtissue/AUCplasma) |
| Intestine | Obtained Experimentally |
| Kidney | Obtained Experimentally |
| Spleen | Obtained Experimentally |
| Heart | Obtained Experimentally |
Note: Specific numerical values for Kp were not consistently provided across snippets, but the method of determination is described.
Molecular Dynamics Simulation
Molecular dynamics (MD) simulation is a computational technique used to study the physical movements of atoms and molecules over time. While direct mentions of extensive MD simulations specifically of this compound in the provided snippets are limited, MD simulations are a common tool in computational pharmaceutics and drug discovery, often used in conjunction with other methods like molecular docking and PBPK modeling to gain a more dynamic understanding of drug-target interactions and drug behavior. sci-hub.semdpi.comlarvol.commedchemexpress.comapexbt.com Given its relevance in the field and the context of other computational methods applied to this compound, MD simulations could be a valuable approach for further research into the dynamic binding of this compound to Hsp90 and its conformational effects.
High-Throughput Screening (HTS)
High-throughput screening (HTS) has played a role in identifying and evaluating the potential of Hsp90 inhibitors like this compound. Quantitative high-throughput screening (qHTS) with small molecule libraries has been utilized to identify Hsp90 inhibitors based on their antitumor activity against patient-derived cell lines aacrjournals.orgnih.govresearchgate.net. Specifically, HTS identified Hsp90 inhibitors as agents of interest due to their activity against papillary renal cell carcinoma (pRCC) cell lines nih.govresearchgate.net. This compound was selected as a candidate Hsp90 inhibitor for further evaluation based on these screening efforts, supporting the hypothesis that Hsp90 inhibition could be a therapeutic strategy for pRCC tumors with MET pathway activation aacrjournals.orgresearchgate.net.
Omics Approaches (Transcriptomics, Proteomics)
Omics technologies, including transcriptomics and proteomics, have been applied to investigate the molecular mechanisms underlying this compound's effects. A transcriptomic and proteomic approach was employed to study the apoptosis induced by this compound in human chronic myeloid leukemia (CML) K562 cells nih.gov. These studies revealed that caspase signals, indicative of apoptosis, originated from mitochondrial dysfunction, which was mediated by inactivity of the Akt signaling pathway nih.gov.
Furthermore, RNA-seq analysis has been used to assess the molecular pathways involved in the antitumor activity of this compound in pRCC cell lines nih.gov. This transcriptomic analysis indicated that this compound inhibited a specific set of genes targeted by E2F and MYC, as well as genes associated with the G2M phase of the cell cycle nih.gov. Interrogation of public cancer datasets revealed that these genes are often overexpressed in pRCC and are associated with a poor prognosis nih.gov.
Proteomics has also been utilized in conjunction with affinity-based methods. In protein affinity-displacement assays, a purine-based affinity resin was used to capture purine-binding proteins from cell lysates nih.govtargetmol.com. Proteins that were eluted by this compound were subsequently resolved and identified using mass spectrometry, providing insights into the proteins that interact with or are affected by this compound binding targetmol.com.
Advanced Imaging Techniques
Advanced imaging techniques have been instrumental in visualizing and quantifying the cellular effects of this compound, particularly concerning apoptosis and protein dynamics. Imaging assays have been used to evaluate the levels of direct Hsp90 client proteins and downstream components of signaling cascades nih.gov. Flow cytometry, a common imaging-based technique, has been used to assess apoptosis induced by this compound, for instance, through Apo2.7 staining nih.govresearchgate.net. Flow cytometry has also been employed to analyze cell cycle arrest induced by this compound nih.gov.
High content analysis imaging has been applied to measure the levels of various Hsp90 client proteins and phosphorylated proteins regulated by these clients, such as p-ERK and Her2, in cell lines like AU565 researchgate.netmedchemexpress.com. This technique allows for the quantitative assessment of protein expression and modification within individual cells following this compound treatment researchgate.net. Additionally, flow cytometry using Annexin V APC has been used to determine the induction of apoptosis aacrjournals.org.
Use of Biosensors and Reporter Assays
Biosensors and reporter assays provide valuable tools for monitoring the activity of specific signaling pathways and cellular processes influenced by this compound. Reporter plasmids designed to respond to the activation of various transcription factors and signaling molecules have been used to study the effects of this compound on pathways including NF-κB, AP-1, STAT3, IL-8, and BCL-XL nih.gov.
In the context of studying Hsp90 inhibitors, reporter assay systems have been developed to assess their activity. For example, an HSP17.6C-CIProGUS reporter assay system was used to test the heat shock response (HSR)-inducing activities of various non-macrocyclic Hsp90 inhibitors, including this compound, in Arabidopsis plants nii.ac.jp. This demonstrates the application of reporter assays to evaluate the functional impact of this compound on cellular stress response pathways nii.ac.jp.
Conclusion and Future Perspectives
Summary of SNX-2112's Significance in Hsp90 Inhibition
This compound is recognized as a potent synthetic small molecule inhibitor targeting Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cellular processes, particularly those driving cancer growth and survival. ontosight.aipor-journal.com Its significance lies in its ability to competitively bind to the N-terminal ATP-binding pocket of Hsp90, thereby disrupting its chaperone activity and leading to the proteasomal degradation of oncogenic client proteins such as HER2, Akt, and ERK. ontosight.aiselleckchem.combiomolther.orgnih.govapexbt.comcaymanchem.com This mechanism of action results in the abrogation of downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis. selleckchem.combiomolther.orgnih.govashpublications.org
Preclinical studies have demonstrated this compound's broad spectrum of antitumor activity against various human cancer cell lines, including breast, lung, ovarian, multiple myeloma, and pediatric cancers, often showing potency comparable to or greater than the traditional Hsp90 inhibitor 17-AAG. selleckchem.combiomolther.orgapexbt.comashpublications.orgspandidos-publications.comaacrjournals.orgnih.govnih.gov A notable advantage highlighted in research is the preferential accumulation of this compound in tumor tissues compared to normal tissues when administered via its prodrug, SNX-5422, which is rapidly converted to this compound in the body. biomolther.orgcaymanchem.comaacrjournals.orgnih.govakrivisbio.comnih.gov This differential accumulation contributes to its potential therapeutic window. This compound's ability to induce cell cycle arrest, apoptosis, and inhibit key signaling pathways underscores its significance as a promising Hsp90-targeted agent in oncology. selleckchem.combiomolther.orgspandidos-publications.comnih.goviiarjournals.orgspandidos-publications.comnih.gov
Detailed research findings illustrating this compound's activity on Hsp90 client proteins and cell proliferation in various cancer cell lines are summarized below.
| Cancer Cell Line (Origin) | Hsp90 Client Protein Downregulation Observed | Effect on Cell Proliferation (IC50 range) | Reference |
| K562 (Human Chronic Leukemia) | Bcr-abl, Akt | 0.92 µM (Apoptosis after 72h) | apexbt.comspandidos-publications.com |
| BT-474, SKBR-3, SKOV-3, MDA-468, MCF-7, H1650 (Breast, Ovarian, Lung) | HER2, Akt | 10-50 nM | selleckchem.comapexbt.comcaymanchem.com |
| Multiple Myeloma cells | Akt, ERK | More potent than 17-AAG | biomolther.orgnih.govashpublications.org |
| Osteosarcoma, Neuroblastoma, Hepatoblastoma, Lymphoma (Pediatric) | AKT1, C-Raf | 10-100 nM | selleckchem.comnih.gov |
| A549, H1299, H1975 (NSCLC) | Not specified in detail for these lines in snippets, but general Hsp90 inhibition leading to degradation | 0.50-2.36 µM | nih.govfrontiersin.org |
| Nara-H (Soft Tissue Sarcoma) | mTOR, MAPK pathway proteins | Inhibited growth, induced apoptosis/autophagy | iiarjournals.org |
| Esophageal Cancer Cells (Eca-109) | Akt, p-Akt, IKKα, ERK1/2, GSK-3β | Inhibited growth, induced apoptosis/G2/M arrest | spandidos-publications.comnih.gov |
| Plexiform Neurofibroma cells | ERBB3, p-ERBB3, total AKT, p-AKT | Reduced viability | researchgate.net |
Remaining Challenges and Unanswered Questions
Despite its promising preclinical profile, the development of this compound has encountered challenges, notably ocular toxicity identified in a phase I study, which led to the discontinuation of its initial development. spandidos-publications.com While safety and adverse effect profiles are excluded from this article, this highlights the need for continued research to understand and potentially mitigate such issues.
Beyond toxicity concerns, several scientific challenges and unanswered questions remain regarding this compound. One key area is the potential for tumor cells to develop resistance to Hsp90 inhibitors. While Hsp90 inhibition targets multiple client proteins, the dynamic nature of cancer cells may allow for the activation of alternative pathways or the upregulation of other chaperones to compensate for Hsp90 inhibition. Research is needed to fully elucidate the mechanisms of acquired resistance to this compound and to identify biomarkers that could predict response or resistance.
Another challenge involves optimizing its delivery and pharmacokinetic profile. This compound itself has limited solubility, which has been addressed in preclinical studies through the use of its prodrug SNX-5422 or nanocrystal formulations. nih.govtandfonline.com Further research into novel delivery systems could potentially improve its bioavailability and tumor-specific accumulation, potentially reducing systemic exposure and off-target effects.
Understanding the optimal contexts for this compound use, including specific cancer subtypes or genetic profiles that are most reliant on Hsp90 client proteins, remains an area of ongoing investigation. While studies have shown efficacy in various models, identifying the patient populations most likely to benefit is crucial for future clinical application.
Potential for Broader Therapeutic Applications Beyond Oncology
While the primary focus of this compound research has been in oncology due to the prominent role of Hsp90 and its client proteins in cancer, the chaperone function of Hsp90 is also vital in other cellular processes. This suggests a potential for broader therapeutic applications beyond cancer.
Hsp90 is involved in maintaining the stability of proteins implicated in various non-malignant diseases. For instance, Hsp90 plays a role in the folding and function of proteins involved in neurological disorders, infectious diseases, and inflammatory conditions. While specific research on this compound in these areas is less extensive than in oncology, the general principle of Hsp90 inhibition could be relevant.
One area of emerging interest, although still in early research phases and primarily studied with the prodrug SNX-5422, is the potential antiviral activity of Hsp90 inhibitors. Hsp90 can be involved in the life cycle of certain viruses, including SARS-CoV-2, by assisting in the folding of viral proteins. news-medical.net Early studies exploring the antiviral properties of SNX-5422 in cell lines suggest a potential role for Hsp90 inhibition in infectious diseases, though this requires significant further validation. news-medical.net
Furthermore, Hsp90's involvement in inflammatory pathways suggests potential applications in inflammatory diseases. Research into Hsp90 inhibitors in this context is ongoing, but specific studies detailing this compound's effects on inflammatory mediators or diseases are less commonly reported compared to its anticancer effects.
The potential of this compound in non-oncology settings remains largely unexplored and represents a significant area for future research to determine if its mechanism of action can be therapeutically exploited in other disease contexts.
Future Research Directions for Enhanced Efficacy and Safety
Future research directions for this compound aim to enhance its therapeutic efficacy and address the challenges encountered during its development. A key area is the investigation of this compound in combination therapies. Preclinical studies have explored its combination with other anticancer agents, such as cisplatin (B142131) and paclitaxel (B517696), showing synergistic activity in certain cancer models. nih.govspandidos-publications.comnih.gov However, antagonistic effects have also been observed, for example, in combination with 5-fluorouracil (B62378), highlighting the need for careful evaluation of combination partners and underlying mechanisms. spandidos-publications.comnih.gov Research into rational drug combinations based on the specific Hsp90 client protein dependencies of different tumors could improve outcomes.
Further structural optimization of this compound and the design of novel derivatives based on its core structure are ongoing research efforts. The determination of the complex crystal structure of Hsp90 bound to this compound provides a valuable basis for structure-based drug design to potentially improve binding affinity, selectivity, and pharmacological properties. nih.govfrontiersin.org
Investigating mechanisms to overcome or prevent resistance to this compound is another critical future direction. This includes understanding the role of efflux pumps, alternative chaperone pathways, or mutations in Hsp90 itself or its client proteins that could contribute to resistance. nih.gov
Research into advanced drug delivery systems, such as nanocrystals or other nanoparticles, could help improve the tumor-specific delivery of this compound, potentially enhancing efficacy while minimizing systemic exposure. nih.govtandfonline.comrsc.orgresearchgate.net
Q & A
Q. What is the primary mechanism of SNX-2112 as an HSP90 inhibitor, and how can researchers validate its target engagement in vitro?
this compound competitively binds to the N-terminal ATP-binding pocket of HSP90α/β, disrupting chaperone function and inducing proteasomal degradation of client proteins (e.g., HER2, Akt, ERK) . To validate target engagement:
- ATPase activity assays : Measure inhibition of HSP90’s ATPase activity using malachite green or spectrophotometric methods.
- Client protein degradation : Perform Western blotting to monitor reductions in HER2 (BT-474 cells) or Akt levels post-treatment (48–72 h) .
- Cellular thermal shift assay (CETSA) : Confirm direct binding by assessing HSP90 thermal stability shifts in lysates from this compound-treated cells .
Q. How should researchers design in vitro experiments to assess this compound’s antiproliferative effects across cancer cell lines?
Q. What in vivo models are appropriate for evaluating this compound’s antitumor efficacy, and what endpoints should be prioritized?
- Xenograft models : Subcutaneous implantation of A549 (NSCLC) or MM.1S (myeloma) cells in immunodeficient mice .
- Dosing : Administer this compound prodrug (SNX-5422) orally at 20–80 mg/kg, 3–5× weekly .
- Endpoints :
Advanced Research Questions
Q. How does this compound inhibit epithelial-mesenchymal transition (EMT) in NSCLC, and what methodologies are critical for mechanistic studies?
this compound suppresses EMT by downregulating Wnt/β-catenin signaling:
Q. What strategies enhance this compound’s efficacy in resistant tumors, and how can synergism with pathway inhibitors be quantified?
- Combination therapies :
- STAT3 silencing : Use shRNA or siRNA transfection (e.g., Eca109 esophageal cancer cells) with 0.28 µM this compound for 24 h. Synergism reduces cell viability by >50% vs. monotherapy .
- Ultrasound (US) : Apply low-intensity US (1 MHz, 0.5 W/cm²) to improve this compound delivery and ROS-mediated apoptosis in tongue squamous cell carcinoma .
- Synergy metrics : Calculate combination index (CI) via Chou-Talalay analysis .
Q. How does this compound modulate the bone marrow microenvironment to inhibit osteoclastogenesis and angiogenesis?
- Osteoclastogenesis :
- Treat CD14+ monocytes with 50 nM this compound; quantify TRAP+ multinucleated cells and ERK/c-fos/PU.1 pathway inhibition .
- Angiogenesis :
- HUVEC tube formation assay : this compound (100 nM, 24 h) disrupts eNOS/Akt signaling, reducing tube length/branching .
- VEGF ELISA : Measure reduced VEGF secretion in co-cultures of myeloma cells and stromal cells .
Q. What experimental approaches resolve contradictions in this compound’s effects on autophagy versus apoptosis?
- Dose-dependent assays :
- Pharmacological inhibition : Use chloroquine (autophagy inhibitor) to assess if apoptosis is enhanced .
Methodological Considerations
Q. How should researchers address variability in IC50 values across cell lines (e.g., MM.1S vs. RPMI8226 myeloma cells)?
Q. What controls are essential when studying this compound’s off-target effects in vivo?
Q. How can researchers validate this compound’s impact on endoplasmic reticulum stress (ERS) pathways?
- Western blotting : Monitor IRE1α, GRP78, and CHOP expression post-treatment (24–48 h) .
- Pharmacological modulation : Co-treat with ERS inducer thapsigargin (TG) or inhibitor TUDCA to assess apoptosis modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
